Product packaging for 2-Formyl-5-methylphenylboronic acid(Cat. No.:CAS No. 40138-17-8)

2-Formyl-5-methylphenylboronic acid

Cat. No.: B1308008
CAS No.: 40138-17-8
M. Wt: 163.97 g/mol
InChI Key: MMKCZTKFYDEERR-UHFFFAOYSA-N
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Description

2-Formyl-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO3 B1308008 2-Formyl-5-methylphenylboronic acid CAS No. 40138-17-8

Properties

IUPAC Name

(2-formyl-5-methylphenyl)boronic acid
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InChI

InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKCZTKFYDEERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395566
Record name 2-Formyl-5-methylphenylboronic acid
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Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40138-17-8
Record name B-(2-Formyl-5-methylphenyl)boronic acid
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Record name 2-Formyl-5-methylphenylboronic acid
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Record name 2-Formyl-5-methylbenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40138-17-8

This technical guide provides a comprehensive overview of 2-Formyl-5-methylphenylboronic acid, a versatile bifunctional reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this compound. This document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its structure incorporates both a reactive aldehyde group and a boronic acid moiety, making it a valuable building block for the synthesis of complex molecular architectures. A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 40138-17-8[1][2]
Molecular Formula C₈H₉BO₃[1][2]
Molecular Weight 164.0 g/mol [1][2]
Melting Point 140-150 °C[3]
Solubility Soluble in methanol and chloroform; Insoluble in water.[3]
pKa Estimated to be around 5.5-6.5*[1]

*Note: The pKa value is an estimation based on the pKa of the structurally similar 5-trifluoromethyl-2-formylphenylboronic acid, which is 5.67[1]. The electron-donating nature of the methyl group in the target compound may slightly increase the pKa compared to the trifluoromethyl-substituted analog.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-bromo-4-methylbenzaldehyde. The general synthetic approach involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis from 2-Bromo-4-methylbenzaldehyde

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Materials:

  • 2-Bromo-4-methylbenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2-bromo-4-methylbenzaldehyde (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Aqueous Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as a mixture of ether and hexanes, or by column chromatography on silica gel.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and advanced materials[4][5][6]. The presence of the formyl group allows for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

Procedure:

  • Reaction Setup: A Schlenk flask or a round-bottom flask is charged with the aryl bromide, this compound, the palladium catalyst, and the base.

  • Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: The degassed solvent(s) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: The reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Biological Activity and Signaling Pathway Inhibition

While this compound itself has not been extensively studied for its biological activity, the closely related compound, 2-formylphenylboronic acid, has been identified as a potent inhibitor of Mandelate Racemase (MR)[1][7][8][9]. MR is a bacterial enzyme that catalyzes the interconversion of the enantiomers of mandelate. The inhibition of this enzyme is of interest in the development of novel antimicrobial agents.

The inhibition of Mandelate Racemase by 2-formylphenylboronic acid proceeds via a slow-onset mechanism. The inhibitor initially forms a reversible complex with the enzyme's active site. Subsequently, a covalent interaction occurs between the boronic acid moiety and the side chain of a key lysine residue (Lys 166) in the active site. This interaction leads to the formation of a stable benzoxaborole adduct, which effectively inactivates the enzyme.

Caption: Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid.

Experimental Workflow: Synthesis and Application

The following diagram illustrates a typical experimental workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Suzuki-Miyaura Coupling start_material 2-Bromo-4-methylbenzaldehyde lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start_material->lithiation borylation Borylation (Triisopropyl borate) lithiation->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis purification_synthesis Purification (Recrystallization or Chromatography) hydrolysis->purification_synthesis product This compound purification_synthesis->product coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent, Heat) product->coupling Reagent aryl_halide Aryl Halide aryl_halide->coupling workup Aqueous Workup and Extraction coupling->workup purification_coupling Purification (Column Chromatography) workup->purification_coupling final_product Biaryl Product purification_coupling->final_product

Caption: General experimental workflow for the synthesis and application of the title compound.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde proton (-CHO): A singlet is expected between δ 9.8 and 10.5 ppm.

  • Aromatic protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between them.

  • Methyl protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm.

  • Boronic acid protons (-B(OH)₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aldehyde carbon (C=O): A signal is expected in the range of δ 190-200 ppm.

  • Aromatic carbons: Signals for the six aromatic carbons will appear between δ 120 and 150 ppm. The carbon attached to the boron atom will likely be a broad signal due to quadrupolar relaxation of the boron nucleus.

  • Methyl carbon (-CH₃): A signal is expected around δ 20-25 ppm.

IR (Infrared) Spectroscopy:

  • O-H stretch (boronic acid): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

  • C-H stretch (aromatic and aldehyde): Absorptions will be present in the 2800-3100 cm⁻¹ region.

  • B-O stretch: A strong absorption is expected around 1350 cm⁻¹.

Safety Information

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

2-Formyl-5-methylphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Formyl-5-methylphenylboronic acid

For researchers, scientists, and professionals in drug development, this compound is a valuable bifunctional reagent. Its utility stems from the presence of both a boronic acid group, which is a cornerstone of palladium-catalyzed cross-coupling reactions, and a formyl group that allows for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical Properties

This compound is a solid, typically found as a powder. Its key quantitative properties are summarized below for easy reference.

PropertyValueReferences
Molecular Weight 163.97 g/mol (often rounded to 164)[1][2][3]
Molecular Formula C₈H₉BO₃[1][2][3]
CAS Number 40138-17-8[1][2][4]
Typical Purity ≥95%[3]
Appearance Solid powder
Storage Conditions 2-8°C, inert atmosphere[3]

Synthesis and Handling

The synthesis of arylboronic acids, including this compound, is typically achieved through the reaction of an organometallic intermediate with a borate ester. A common approach involves a lithium-halogen exchange followed by electrophilic trapping.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of a formyl-substituted phenylboronic acid from an aryl halide precursor. This method is based on common synthetic routes for this class of compounds.[5][6]

Materials:

  • Aryl bromide (e.g., 2-bromo-4-methylbenzaldehyde)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Aqueous acid (e.g., HCl)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aryl bromide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.

  • Slowly add n-Butyllithium dropwise to the solution, maintaining the low temperature. Stir for a designated period to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous acid.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purify the crude product, typically by recrystallization or column chromatography.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups.

1. Suzuki-Miyaura Cross-Coupling:

The boronic acid moiety is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[7] This reaction is a powerful tool for constructing complex biaryl systems, which are common motifs in pharmacologically active molecules.[8] The ability to create these structures efficiently makes this compound an invaluable building block in medicinal chemistry.[8]

Suzuki_Miyaura_Workflow reagents Aryl Halide (R-X) + this compound reaction Reaction Mixture reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction heating Heating (e.g., 80-110°C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product Biaryl Product purification->product

Suzuki-Miyaura Coupling Workflow

2. Formyl Group Transformations:

The aldehyde (formyl) group serves as a versatile synthetic handle for further molecular elaboration through reactions such as:

  • Reductive amination to introduce amine functionalities.

  • Wittig reactions to form alkenes.

  • Oxidation to a carboxylic acid.

  • Reduction to an alcohol.

This dual reactivity allows for the construction of diverse chemical libraries from a single starting material, which is a critical strategy in the early phases of drug discovery.

Structural Considerations and Isomerization

An interesting characteristic of 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole, particularly in solution.[9] This isomerization can influence the reactivity and physicochemical properties of the compound and is an important consideration for researchers when designing synthetic routes and interpreting analytical data.[9]

References

An In-depth Technical Guide to the Physical Properties of 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methylphenylboronic acid is a bifunctional organic compound containing both a formyl group and a boronic acid moiety attached to a toluene scaffold. This unique combination of reactive groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its derivatives have shown potential in medicinal chemistry, notably as enzyme inhibitors. This guide provides a comprehensive overview of the known physical properties of this compound, details experimental protocols for their determination, and presents a visualization of a potential logical workflow related to its application in drug discovery.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic and medicinal chemistry. A summary of its key physical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₉BO₃[1][2]
Molecular Weight 163.97 g/mol [1][2]
CAS Number 40138-17-8[1][2]
Appearance Powdery solid
Melting Point Approximately 140-150 °C[3]
Boiling Point Data not available; likely to decompose at higher temperatures.
Solubility Insoluble in water; Soluble in methanol and chloroform.[3]
pKa Data not available.
Purity Typically available with a purity of ≥96%.[1]

Spectroscopic Data (Expected)

SpectroscopyExpected Features
¹H NMR - Aromatic protons: Signals in the range of 7-8 ppm. - Aldehyde proton: A characteristic singlet around 9-10 ppm. - Methyl protons: A singlet around 2.3-2.5 ppm. - Boronic acid protons (-B(OH)₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR - Aromatic carbons: Multiple signals between 120-150 ppm. - Aldehyde carbonyl carbon: A signal in the downfield region, typically around 190-200 ppm. - Methyl carbon: A signal in the upfield region, around 20-25 ppm. - Carbon attached to boron: The chemical shift will be influenced by the boron atom.
FT-IR (cm⁻¹) - O-H stretch (boronic acid): A broad band in the region of 3200-3500 cm⁻¹. - C-H stretch (aromatic and alkyl): Signals just above and below 3000 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - B-O stretch: A strong band in the 1300-1400 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 164). - Fragmentation: Expect fragmentation patterns corresponding to the loss of water (-18), the formyl group (-29), and other characteristic fragments of the aromatic ring.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be specifically applied to this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the substance.[4][5]

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, methanol, or chloroform) is added to the test tube.

  • Observation: The mixture is agitated vigorously for a set period. The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is deemed insoluble. For intermediate cases, it can be classified as partially soluble.[6][7]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the boronic acid group.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent system (e.g., water-acetonitrile mixture to ensure solubility). The ionic strength of the solution is kept constant using a background electrolyte like KCl.[8]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.[8][9]

Logical Workflow: Proposed Mechanism of Action

While the direct signaling pathways involving this compound are not extensively documented, research on analogous compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, suggests a potential mechanism of action as an antimicrobial agent through the inhibition of leucyl-tRNA synthetase (LeuRS).[10][11] This enzyme is crucial for protein synthesis in bacteria. The following diagram illustrates this proposed logical workflow.

Proposed_Mechanism_of_Action Proposed Mechanism of Action of 2-Formylphenylboronic Acid Analogues cluster_drug Drug Action cluster_enzyme Enzyme Inhibition cluster_cellular Cellular Consequence Drug 2-Formylphenylboronic Acid Analogue Cyclic_Boronate Cyclic Boronate Ester (Tautomerization) Adduct LeuRS-tRNALeu-Drug Adduct Cyclic_Boronate->Adduct Binds to LeuRS active site LeuRS Leucyl-tRNA Synthetase (LeuRS) LeuRS->Adduct Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of antibacterial action via LeuRS inhibition.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. This guide has summarized its key physical properties and provided standardized protocols for their experimental determination. While a complete experimental dataset, particularly for its spectroscopic characteristics and pKa, is not yet publicly available, the provided information serves as a valuable resource for researchers. The potential mechanism of action, by analogy to similar compounds, highlights its promise in the development of novel therapeutic agents. Further research is warranted to fully characterize this versatile molecule and explore its applications in drug discovery and development.

References

An In-depth Technical Guide to 2-Formyl-5-methylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methylphenylboronic acid is a versatile organic compound that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a reactive aldehyde group and a boronic acid moiety, allows for a wide range of chemical transformations. This makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a precursor to biologically active benzoxaboroles.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉BO₃[1]
Molecular Weight 164.0 g/mol [1]
CAS Number 40138-17-8[1]
Melting Point Approximately 140-150°C[2]
Purity ≥96%[1]

Synthesis of this compound: An Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the preparation of analogous formylphenylboronic acids. The primary route involves the ortho-lithiation of a protected benzaldehyde, followed by borylation and subsequent deprotection.

Materials:

  • 4-Methylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Protection of the Aldehyde:

    • To a solution of 4-methylbenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, 2-(p-tolyl)-1,3-dioxolane.

  • Lithiation and Borylation:

    • Dissolve the protected aldehyde in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C.

    • Stir the reaction mixture at this temperature for 2-3 hours to ensure complete lithiation.

    • To the resulting deep red solution, add triisopropyl borate dropwise, again maintaining the temperature at -78°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Deprotection and Isolation:

    • Quench the reaction by the slow addition of aqueous hydrochloric acid at 0°C.

    • Stir the mixture vigorously for several hours at room temperature to effect the deprotection of the acetal.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., water/ethanol or toluene/hexanes) to obtain a crystalline solid.

Applications in Drug Development and Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The boronic acid functional group readily participates in the catalytic cycle, while the formyl group can be retained for subsequent synthetic transformations or can be a key feature of the final target molecule.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Miyaura_Workflow Generalized Suzuki-Miyaura Coupling Workflow Reactants Reactants: - this compound - Aryl/Vinyl Halide or Triflate - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Na₂CO₃) Reaction_Setup Reaction Setup: - Combine reactants and solvent - Degas the mixture - Heat under inert atmosphere Reactants->Reaction_Setup Solvent Solvent System (e.g., Toluene/Water, Dioxane/Water) Solvent->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Separate layers - Extract aqueous layer Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Biaryl Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Precursor to Benzoxaboroles: A Novel Class of Antimicrobials

2-Formylphenylboronic acids can undergo intramolecular cyclization to form benzoxaboroles. These heterocyclic compounds have emerged as a promising class of therapeutic agents, particularly as antifungals and antibacterials. The mechanism of action for many benzoxaboroles involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.

The boron atom in the benzoxaborole ring plays a crucial role in this inhibition. It forms a covalent adduct with the ribose of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[3][4][5] This trapping of the tRNA prevents the catalytic turnover of the enzyme, thereby halting protein synthesis and leading to cell death.[3][4][5]

The following diagram illustrates the inhibitory pathway of a benzoxaborole on leucyl-tRNA synthetase.

LeuRS_Inhibition_Pathway Inhibition of Leucyl-tRNA Synthetase by a Benzoxaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) (Essential for Protein Synthesis) Editing_Site LeuRS Editing Site LeuRS->Editing_Site Contains Benzoxaborole Benzoxaborole (Derived from this compound) Adduct_Formation Covalent Adduct Formation (Boron binds to tRNA ribose) Benzoxaborole->Adduct_Formation tRNA_Leu Leucyl-tRNA (tRNA^Leu) tRNA_Leu->Adduct_Formation Editing_Site->Adduct_Formation Occurs in Inhibited_Complex Inhibited LeuRS-tRNA^Leu-Benzoxaborole Complex Adduct_Formation->Inhibited_Complex Forms Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibited_Complex->Protein_Synthesis_Blocked Leads to Cell_Death Cell Death Protein_Synthesis_Blocked->Cell_Death

Caption: The inhibitory mechanism of benzoxaboroles on leucyl-tRNA synthetase.

Conclusion

This compound is a key synthetic intermediate with significant applications in drug discovery and development. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, and its role as a precursor to the medicinally important benzoxaborole scaffold, underscore its importance to the scientific community. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective use in the laboratory for the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility of 2-Formyl-5-methylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Formyl-5-methylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes a visualization of a standard solubility determination workflow to provide a practical context for its application in synthetic chemistry and drug development.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The formyl group provides a reactive handle for a variety of chemical transformations, including reductive amination and the formation of imines and oximes.

A thorough understanding of the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with the foundational information and methodologies required to effectively work with this compound.

Solubility Data

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a reference point. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[1]

SolventMolar Fraction Solubility (at T = 298.15 K)Qualitative SolubilityReference
AcetoneHighSoluble[1]
3-PentanoneHighSoluble[1]
Dipropyl EtherHighSoluble[1]
ChloroformModerateSparingly Soluble[1]
MethylcyclohexaneVery LowInsoluble[1]

Note: The exact solubility values can be temperature-dependent. The qualitative descriptions are general guidelines.

The introduction of a formyl group (an aldehyde) and a methyl group to the phenylboronic acid structure will influence its solubility. The polar formyl group may increase solubility in polar organic solvents, while the nonpolar methyl group may enhance solubility in less polar solvents.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. A common and reliable technique is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][2][3][4]

3.1. Dynamic (Turbidimetric) Method

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[3]

Materials:

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[2]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[3]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[2]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

3.2. Isothermal Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[5]

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Thermostated shaker or incubator

  • Analytical balance

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or NMR)[5][6]

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostated shaker set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the sample with a suitable solvent and analyze its concentration using a pre-calibrated analytical method such as HPLC, UV-Vis spectroscopy, or NMR.[5][6]

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_method Methodology cluster_analysis Analysis cluster_results Results A Weigh this compound C Prepare Solid-Solvent Mixture A->C B Select & Measure Organic Solvent B->C D Choose Method: Dynamic or Isothermal C->D E Dynamic Method: Controlled Heating & Stirring D->E F Isothermal Method: Shake at Constant Temp. D->F G Dynamic: Record Temperature of Dissolution E->G H Isothermal: Separate Phases (Centrifuge) F->H J Construct Solubility Curve (Solubility vs. Temp) G->J I Analyze Supernatant Concentration (HPLC, NMR, UV-Vis) H->I K Determine Equilibrium Solubility (mg/mL or mol/L) I->K

Caption: Workflow for determining the solubility of this compound.

Considerations for Boronic Acids

A notable characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating.[3] This equilibrium can complicate solubility measurements. It is advisable to use fresh, anhydrous solvents and to be mindful of the potential for boroxine formation, which may influence the observed solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for researchers to understand and determine its solubility in various organic solvents. By using the solubility of phenylboronic acid as a proxy and employing the detailed experimental protocols, scientists and drug development professionals can effectively characterize this important building block for its use in synthesis, purification, and formulation. The provided workflow diagram offers a clear visual guide for the experimental process.

References

Stability and Storage of 2-Formyl-5-methylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 2-Formyl-5-methylphenylboronic acid, a key building block in organic synthesis and drug discovery. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results, the quality of synthesized materials, and the successful development of novel pharmaceutical compounds.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to degradation through several pathways, most notably protodeboronation and oxidation. Environmental factors such as temperature, moisture, light, and pH play a crucial role in the rate of these degradation processes. Proper storage and handling are therefore paramount to maintain the purity and reactivity of the compound.

Key Stability Considerations
ParameterRecommendation/ObservationRationale
Temperature Store refrigerated at 2-8°C for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Moisture/Humidity Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). The compound is moisture-sensitive.Arylboronic acids can be susceptible to hydrolysis, which can affect their purity and reactivity. Dehydration can also occur, leading to the formation of boroxines (cyclic anhydrides).
Light Store in a light-resistant container.While specific photostability data for this compound is limited, formyl-substituted aromatic compounds can be susceptible to photodegradation.
pH Maintain a neutral pH environment when in solution.Both acidic and basic conditions can catalyze the protodeboronation of arylboronic acids, a primary degradation pathway.
Chemical Form The corresponding pinacol ester of this compound offers enhanced stability, particularly against hydrolysis.The boronic ester functionality is generally less prone to degradation than the free boronic acid, making it a more robust alternative for certain applications and for long-term storage.

Major Degradation Pathways

Two principal degradation pathways for this compound are protodeboronation and oxidation. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.

cluster_0 Protodeboronation 2-Formyl-5-methylphenylboronic_acid_p This compound 4-Methylbenzaldehyde 4-Methylbenzaldehyde 2-Formyl-5-methylphenylboronic_acid_p->4-Methylbenzaldehyde C-B bond cleavage Boric_Acid_p Boric Acid 2-Formyl-5-methylphenylboronic_acid_p->Boric_Acid_p Protic_Solvent Protic Solvent (e.g., H2O) Protic_Solvent->4-Methylbenzaldehyde Catalyst Acid or Base Catalyst->4-Methylbenzaldehyde

A simplified representation of the protodeboronation pathway.

cluster_1 Oxidation 2-Formyl-5-methylphenylboronic_acid_o This compound 2-Formyl-5-methylphenol 2-Formyl-5-methylphenol 2-Formyl-5-methylphenylboronic_acid_o->2-Formyl-5-methylphenol Oxidative cleavage Boric_Acid_o Boric Acid 2-Formyl-5-methylphenylboronic_acid_o->Boric_Acid_o Oxidizing_Agent Oxidizing Agent (e.g., H2O2, air) Oxidizing_Agent->2-Formyl-5-methylphenol

A simplified representation of the oxidative degradation pathway.

Experimental Protocols for Stability Assessment

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

General Workflow for Forced Degradation Studies

Start Prepare Stock Solution of This compound Stress_Conditions Expose Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Stress_Conditions->Thermal Photochemical Photochemical Degradation (ICH Q1B conditions) Stress_Conditions->Photochemical Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis Evaluation Evaluate Degradation Profile Identify Degradants Assess Method Specificity Analysis->Evaluation End Establish Degradation Pathway and Validate Method Evaluation->End

A generalized workflow for conducting forced degradation studies.
Stability-Indicating HPLC-UV Method (General Protocol)

A stability-indicating analytical method is essential to separate the intact active pharmaceutical ingredient (API) from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Conditions (Starting Point for Method Development):

ParameterSuggested Condition
HPLC System Quaternary or Binary HPLC with UV/PDA detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure elution of both polar and non-polar compounds. The specific gradient will need to be optimized.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • For forced degradation studies, dilute the stock solution with the respective stressor solution (e.g., HCl, NaOH, H₂O₂) to a final concentration of about 0.1 mg/mL. For thermal and photolytic studies, the solid compound is stressed and then dissolved in the diluent.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the final concentration with the diluent.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Role in Drug Development

This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive formyl group and a versatile boronic acid moiety, allows for its use in the synthesis of complex organic molecules.

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis. The formyl group provides a handle for further chemical modifications, such as reductive amination or the formation of Schiff bases, enabling the creation of diverse chemical libraries for drug screening.

While direct involvement in specific signaling pathways is not prominently documented, the molecules synthesized using this compound as a precursor may be designed to interact with a wide range of biological targets, including enzymes and receptors, in various therapeutic areas.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and drug development. Key factors to control are temperature, moisture, and light. While specific quantitative stability data for this compound under various stress conditions are not extensively available in the public domain, the general principles of arylboronic acid stability and the methodologies for conducting forced degradation studies provide a robust framework for its handling and characterization. Researchers should perform their own stability assessments and validate analytical methods for their specific applications to ensure the quality and reliability of their work.

A Technical Guide to the Spectroscopic Properties of 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Formyl-5-methylphenylboronic acid (CAS No: 40138-17-8), a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the characterization and quality control of this compound.

Molecular Structure:

  • Chemical Formula: C₈H₉BO₃

  • Molecular Weight: 163.97 g/mol

  • Structure:

/ \ / C---C=C---C | | H CH₃

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2s1HAldehyde proton (CHO)
~8.0d1HAromatic proton
~7.8d1HAromatic proton
~7.4s1HAromatic proton
~5.5 (broad)s2HBoronic acid (B(OH)₂)
~2.4s3HMethyl proton (CH₃)

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~193Aldehyde carbon (C=O)
~140Aromatic carbon (C-CH₃)
~138Aromatic carbon (C-CHO)
~135Aromatic carbon (CH)
~132Aromatic carbon (C-B)
~130Aromatic carbon (CH)
~128Aromatic carbon (CH)
~21Methyl carbon (CH₃)

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
~1700StrongC=O stretch (aldehyde)
~1600, ~1475MediumAromatic C=C stretch
~1350StrongB-O stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
164High[M]⁺ (Molecular ion)
146Medium[M - H₂O]⁺
135Medium[M - CHO]⁺
119Medium[M - B(OH)₂]⁺

Predicted for Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is important to use a solvent that dissolves the compound completely.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (2-5 seconds).

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory with the sample into the sample compartment of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) is a common technique for boronic acids.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺, while negative ion mode may show the deprotonated molecule [M-H]⁻.

    • The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (KBr Pellet or ATR) Sample->Solid_Prep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Splitting) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Elucidation & Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow of Spectroscopic Analysis.

A Technical Guide to 2-Formyl-5-methylphenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 2-Formyl-5-methylphenylboronic acid. It covers the compound's known properties, a representative synthetic protocol, and its applications in modern organic synthesis.

Introduction

This compound is a bifunctional organic compound featuring both a formyl (aldehyde) group and a boronic acid moiety attached to a toluene scaffold. This unique combination of reactive groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its utility is derived from the well-established chemistry of arylboronic acids and benzaldehydes.

Arylboronic acids are of significant importance in chemistry, serving as key components in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. They are also utilized as sensors, in materials science, and as active pharmaceutical ingredients.[1] The presence of a reactive aldehyde group in 2-formylphenylboronic acids adds another layer of synthetic versatility, allowing for transformations such as reductive amination, Wittig reactions, and condensations.[1][2]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 40138-17-8[3][4]
Molecular Formula C₈H₉BO₃[3][4]
Molecular Weight 164.0 g/mol [4]
Appearance Solid[5]
Purity Typically ≥96%[4]
Synonyms 2-Formyl-5-methylbenzeneboronic acid, (2-formyl-5-methylphenyl)-boronic acid[6]

Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and melting point are not consistently reported in publicly available sources and should be determined empirically upon synthesis or acquisition.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by quenching with a trialkyl borate. The following is a representative experimental protocol for the synthesis of this compound from 2-bromo-4-methylbenzaldehyde.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products 2-bromo-4-methylbenzaldehyde 2-bromo-4-methylbenzaldehyde Intermediate Intermediate 2-bromo-4-methylbenzaldehyde->Intermediate 1. n-BuLi, THF, -78 °C n-Butyllithium n-Butyllithium n-Butyllithium->Intermediate Triisopropyl borate Triisopropyl borate Triisopropyl borate->Intermediate This compound This compound Lithium bromide Lithium bromide Isopropanol Isopropanol Intermediate->this compound 2. B(O-iPr)₃ 3. H₃O⁺

General synthetic scheme for this compound.

Experimental Protocol:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Initial Setup: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Starting Material: 2-bromo-4-methylbenzaldehyde is dissolved in anhydrous THF and added to the flask.

  • Lithiation: n-Butyllithium (typically a 2.5 M solution in hexanes) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Applications in Organic Synthesis

This compound is a versatile intermediate with applications stemming from its two distinct functional groups.

A. Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This is a cornerstone of modern medicinal chemistry and materials science for the synthesis of biaryls and other conjugated systems.

node_A This compound B(OH)₂ node_C {Pd Catalyst | Base} node_A:f0->node_C node_B Aryl Halide (Ar-X) X node_B:f0->node_C node_D Coupled Product Ar node_C->node_D:f0

Suzuki-Miyaura cross-coupling workflow.

B. Aldehyde Group Transformations

The formyl group can undergo a wide range of chemical transformations, including:

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Such as the aldol or Knoevenagel condensations to form α,β-unsaturated systems.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further synthetic handles.

The pinacol ester of a similar compound, 5-formyl-2-methylphenylboronic acid, is noted for its enhanced stability and utility in such synthetic applications.[2]

C. Building Block for Heterocycles

The dual functionality of this compound makes it an ideal starting material for the synthesis of various heterocyclic structures, particularly those containing boron, such as benzoxaboroles. 2-Formylphenylboronic acids can isomerize in solution to form cyclic 3-hydroxybenzoxaboroles.[1][7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility is rooted in the established and reliable chemistry of both arylboronic acids and benzaldehydes. While its own history is not deeply chronicled, it belongs to a class of compounds that are indispensable in modern drug discovery and materials science. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its key applications for researchers in the chemical sciences.

References

An In-depth Technical Guide to the Key Chemical Reactions of 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving 2-Formyl-5-methylphenylboronic acid. This versatile bifunctional reagent, possessing both a nucleophilic boronic acid and an electrophilic aldehyde, serves as a valuable building block in modern organic synthesis. Its unique structure allows for a diverse range of transformations, including cross-coupling, condensation, and multicomponent reactions, making it a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is an excellent substrate for these reactions, allowing for the synthesis of a wide array of biaryl and heteroaryl compounds where the formyl group can be retained for subsequent transformations.

The general reaction involves the palladium-catalyzed coupling of this compound with an aryl or heteroaryl halide (or triflate).

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2F5MPBA This compound Product 2-Aryl-5-methylbenzaldehyde 2F5MPBA->Product + R-X ArX Aryl/Heteroaryl Halide (R-X) ArX->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane, Water) Byproduct BX(OH)₂

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Boronic Acids:

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
15-bromosalicylaldehydePd(OAc)₂ (0.01)K₂CO₃H₂ORT192Phenylboronic acid
22-bromopyridinePd(dppf)Cl₂ (3)K₃PO₄Dioxane801285Phenylboronic acid
35-bromothiophene-2-sulfonamidePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901288Phenylboronic acid
4Methyl 5-bromobenzofuran-2-carboxylatePd-complex (0.1)Cs₂CO₃Toluene150 (MW)0.42964-chlorophenylboronic acid
53-chlorobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001895Phenylboronic acid

Note: Data presented is for analogous arylboronic acids and heteroaryl halides to demonstrate typical reaction conditions and yields.[1][2][3][4]

Experimental Protocol (General Procedure):

  • To a reaction vessel, add this compound (1.2 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Condensation Reactions: Imine Formation and Reductive Amination

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines (Schiff bases). These imines can be isolated or used in situ for further transformations, such as reduction to secondary amines (reductive amination).

General Reaction Scheme:

Condensation_Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2F5MPBA This compound Imine Imine 2F5MPBA->Imine + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) Amine->Imine SecondaryAmine Secondary Amine Imine->SecondaryAmine [Reduction] (e.g., NaBH₄)

Caption: Pathway for imine formation and subsequent reductive amination.

Quantitative Data for Imine Formation and Reductive Amination:

EntryAmineReaction TypeReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1BenzylamineImine Formation-CH₃CNRT0.587Cyclopentanone
2AllylamineImine Formation-Toluene6012971-Benzyl-4-piperidone
3N-ethylanilineReductive AminationNaBH₄MethanolRT2852-Formylphenylboronic acid[5]
4AnilineReductive AminationH₂/Raney NiEthanol806925-Hydroxymethylfurfural[6]
5EthylamineImine Formation-Diethyl etherReflux1HighBenzaldehyde[7]

Note: The data illustrates typical conditions for imine formation and reductive amination with various aldehydes and amines.[5][6][7][8]

Experimental Protocol (Reductive Amination):

  • Dissolve this compound (1.0 equiv.) and the primary amine (1.1 equiv.) in a suitable solvent (e.g., methanol or dichloromethane).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent (e.g., sodium borohydride, 1.5 equiv.) in portions.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the secondary amine.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can be converted into various stilbene and other vinyl derivatives using this reaction, with the boronic acid moiety remaining intact for further synthetic manipulations.

General Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products 2F5MPBA This compound Alkene Alkene Derivative 2F5MPBA->Alkene + Ph₃P=CHR Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Alkene Byproduct Triphenylphosphine oxide Petasis_Reaction cluster_reactants Reactants cluster_product Product 2F5MPBA This compound Product Substituted Amino Boronic Acid 2F5MPBA->Product Amine Amine (R¹R²NH) Amine->Product BoronicAcid Organoboronic Acid (R³B(OH)₂) BoronicAcid->Product Benzoxaborole_Formation cluster_reactant Reactant cluster_product Product 2F5MPBA This compound Benzoxaborole 5-Methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole 2F5MPBA->Benzoxaborole [Reduction] (e.g., NaBH₄)

References

Methodological & Application

Application Notes and Protocols for the Catalytic Use of 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methylphenylboronic acid is a bifunctional organic compound increasingly utilized as a versatile building block in modern organic synthesis. Its structure, incorporating both a boronic acid moiety and a reactive formyl group, makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone in the formation of carbon-carbon bonds, essential for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of the aldehyde functionality allows for subsequent transformations, enabling the construction of highly functionalized biaryl structures.

These application notes provide a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound, a summary of representative reaction parameters, and visualizations of the experimental workflow and catalytic cycle.

Key Applications

The primary application of this compound in catalysis is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of biaryl compounds where one of the aryl rings is substituted with a formyl and a methyl group. The formyl group can then be readily converted into other functionalities, such as alcohols, carboxylic acids, or amines, providing a gateway to a diverse range of complex molecules.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. While specific data for this compound is not extensively published, these parameters, derived from similar reactions, serve as an excellent starting point for reaction optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisoleThis compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012>90 (Estimated)
21-Bromo-4-nitrobenzeneThis compoundPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1108>85 (Estimated)
32-BromopyridineThis compoundPd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF9016>80 (Estimated)
4Methyl 4-bromobenzoateThis compoundPdCl₂(dppf) (2)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)8010>92 (Estimated)

Note: The yields presented are estimates based on typical Suzuki-Miyaura reactions and should be optimized for specific substrate combinations.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a representative procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol) under an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) to the Schlenk tube via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reactants & Catalyst (Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand) setup 2. Assemble Reaction Vessel (Schlenk Tube) reagents->setup solvent 3. Add Solvents (Toluene, Water) setup->solvent degas 4. Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas react 5. Heat and Stir (e.g., 100 °C) degas->react monitor 6. Monitor Progress (TLC, GC-MS) react->monitor workup 7. Reaction Work-up (Extraction, Washing) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_reactants pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L₂-Ar' ar_pd_x->ar_pd_ar Ar'-B(OH)₂ (Base) transmetalation Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination reactants Ar-X + Ar'-B(OH)₂ base Base

References

Application Notes and Protocols: 2-Formyl-5-methylphenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methylphenylboronic acid is a versatile bifunctional reagent that has garnered significant interest in pharmaceutical synthesis. Its unique structure, featuring both a boronic acid moiety and a formyl group on a phenyl ring, allows for sequential and diverse chemical transformations. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the construction of carbon-carbon bonds, particularly in the formation of biaryl scaffolds prevalent in many drug molecules.[1] Simultaneously, the aldehyde functionality serves as a versatile handle for a variety of subsequent chemical modifications, including reductive amination, condensation reactions, and oxidations, further expanding its utility in the synthesis of complex pharmaceutical intermediates.

This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis, with a specific focus on its application in the synthesis of intermediates for angiotensin II receptor blockers (ARBs), a critical class of antihypertensive drugs. A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is also provided, along with relevant data and visualizations to aid researchers in their drug discovery and development efforts.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its role as a key building block in the construction of complex molecular architectures.

1. Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling reactions in the pharmaceutical industry for the formation of C(sp²)–C(sp²) bonds.[2] this compound is an excellent coupling partner in these reactions, allowing for the efficient synthesis of substituted biaryl compounds. These biaryl motifs are central to the structure of numerous drugs, including the "sartan" class of angiotensin II receptor antagonists like Telmisartan.[3][4]

2. Gateway for Further Molecular Elaboration:

The presence of the formyl group provides a reactive site for a multitude of subsequent transformations. This dual functionality is highly advantageous in multi-step syntheses, as it allows for the initial construction of a core biaryl structure, followed by the elaboration of the aldehyde to introduce additional functional groups or build entirely new heterocyclic rings. This is particularly valuable in the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

3. Analogue Synthesis for Medicinal Chemistry:

The commercial availability of a wide range of substituted aryl halides and heterocyclic halides allows for the coupling of this compound to generate a vast array of analogues of a lead compound. This rapid diversification is crucial in the optimization of pharmacokinetic and pharmacodynamic properties of a drug candidate.

Application Example: Synthesis of a Key Intermediate for Telmisartan Analogues

An improved and efficient synthesis of the antihypertensive drug Telmisartan involves a key Suzuki-Miyaura cross-coupling step to form the central biphenyl core.[3][5][6] While the reported synthesis utilizes 4-formylphenylboronic acid, this compound can be employed to generate novel Telmisartan analogues with modified substitution patterns on the biphenyl ring, potentially leading to improved pharmacological profiles.

The general scheme involves the coupling of an appropriately substituted bromophenyl oxazoline with this compound. The oxazoline group serves as a protecting group for a carboxylic acid functionality that is revealed in a later step of the synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Aldehyde Intermediate

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide, adapted from a reported synthesis of a Telmisartan intermediate.[6]

Materials:

  • This compound

  • 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 eq), this compound (1.2 eq), and palladium(0) tetrakis(triphenylphosphine) (0.03 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.2 M with respect to the aryl bromide. Subsequently, add a 2 M aqueous solution of sodium carbonate (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 66 °C in THF) and maintain vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction, based on the analogous synthesis of a Telmisartan intermediate.[6]

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTime (h)Yield (%)
2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline4-Formylphenylboronic acidPd(PPh₃)₄aq. Na₂CO₃THF1290

Note: The yield for the reaction with this compound is expected to be comparable under optimized conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of a biaryl aldehyde using this compound.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Further Functionalization Reactants This compound + Aryl/Heteroaryl Halide Reaction Coupling Reaction Reactants->Reaction 1. Add Reactants Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction 2. Add Catalyst & Base Product1 Biaryl Aldehyde Intermediate Reaction->Product1 3. Heat Functionalization Reductive Amination / Condensation / etc. Product1->Functionalization 4. React Aldehyde Final_Product Drug Candidate / Analogue Functionalization->Final_Product Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl [R²-B(OH)₃]⁻ Transmetal Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product R¹-R² PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base R1 R¹ = Aryl/Heteroaryl from Halide R2 R² = Aryl from Boronic Acid L L = Ligand (e.g., PPh₃) X X = Halide (Br, I, Cl)

References

Application Notes and Protocols for 2-Formyl-5-methylphenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-5-methylphenylboronic acid is a versatile bifunctional building block in organic synthesis, incorporating both a reactive aldehyde and a boronic acid moiety. This unique combination allows for its participation in a wide array of chemical transformations, making it a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds and various heterocyclic systems. Its utility is especially pronounced in the fields of medicinal chemistry and drug discovery, where the efficient assembly of novel scaffolds is paramount.

The aldehyde group serves as a handle for classical carbonyl chemistry, including condensation reactions, reductive aminations, and multicomponent reactions. Simultaneously, the boronic acid functionality is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of organic halides. The strategic positioning of these two functional groups on the phenyl ring allows for sequential or tandem reactions, providing a streamlined approach to highly functionalized molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, supported by quantitative data and workflow diagrams to facilitate its application in the research and development laboratory.

Key Applications and Protocols

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for the synthesis of substituted biaryl aldehydes. These products are valuable intermediates, as the formyl group can be further elaborated into a variety of functional groups or used to construct heterocyclic rings.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products 2F5MPBA This compound Biaryl Biaryl Aldehyde 2F5MPBA->Biaryl Pd Catalyst, Base, Solvent ArX Aryl Halide (Ar-X) ArX->Biaryl Byproducts Byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl aldehyde.

EntryAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2) / PPh₃ (8)K₂CO₃Dioxane/H₂O1285
21-Bromo-4-chlorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1082
32-BromopyridinePd(PPh₃)₄ (5)K₃PO₄DMF1678
Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound is a versatile starting point for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Quinazolines can be synthesized through a one-pot reaction of this compound with an amidine hydrochloride in the presence of an oxidizing agent.

Quinazoline_Synthesis cluster_reactants Reactants cluster_products Product 2F5MPBA This compound Quinazoline Substituted Quinazoline 2F5MPBA->Quinazoline Oxidant, Solvent Amidine Amidine Hydrochloride Amidine->Quinazoline

Caption: Synthesis of quinazolines from this compound.

Materials:

  • This compound

  • Acetamidine hydrochloride

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and acetamidine hydrochloride (1.2 mmol) in DMF (5 mL).

  • Add N-Bromosuccinimide (1.1 mmol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the quinazoline derivative.

Benzimidazoles can be prepared via a condensation reaction between this compound and o-phenylenediamines.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Sodium metabisulfite (optional, as an oxidant scavenger)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add o-phenylenediamine (1.0 mmol).

  • If desired, add a catalytic amount of sodium metabisulfite.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

EntryReaction TypeAmine/AmidineOxidant/CatalystSolventTime (h)Yield (%)
1Quinazoline SynthesisAcetamidine HClNBSDMF675
2Benzimidazole Synthesiso-Phenylenediamine-Ethanol488
Multicomponent Reactions (MCRs)

This compound is an ideal aldehyde component for various multicomponent reactions, allowing for the rapid construction of complex molecules in a single pot.

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs), which are a class of compounds with a wide range of biological activities.

Biginelli_Reaction cluster_reactants Reactants cluster_products Product 2F5MPBA This compound DHPM Dihydropyrimidinone Derivative 2F5MPBA->DHPM Acid Catalyst Ketoester Ethyl Acetoacetate Ketoester->DHPM Urea Urea Urea->DHPM

Caption: Biginelli reaction for the synthesis of dihydropyrimidinones.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Entryβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)
1Ethyl acetoacetateUreaHClEthanol482
2Methyl acetoacetateThioureap-TSAAcetonitrile679

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the efficient construction of a diverse range of molecular scaffolds, including biaryl aldehydes and various nitrogen-containing heterocycles. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this compound and to apply it in the synthesis of novel molecules for drug discovery and materials science. The ability to perform both cross-coupling and condensation-type reactions makes it a powerful tool for the convergent and efficient synthesis of complex targets.

Application Notes and Protocols for Cross-Coupling Reactions with 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the successful use of 2-formyl-5-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. This versatile building block is valuable in the synthesis of complex biaryl compounds, which are significant in pharmaceutical and materials science research.

Introduction

This compound is a bifunctional reagent containing a boronic acid moiety for cross-coupling and a formyl group that allows for subsequent synthetic transformations. The ortho-formyl group can, however, present challenges in Suzuki-Miyaura couplings, sometimes leading to side reactions or lower yields under standard aqueous basic conditions. This document outlines optimized conditions and alternative strategies to achieve high-yield cross-coupling with a variety of coupling partners.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes various successful reaction conditions for the Suzuki-Miyaura cross-coupling of this compound and its analogs with different electrophiles.

Coupling PartnerBoronic Acid SpeciesCatalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
Aryl Bromides2-Formylphenylboronic acidPd(PPh₃)₄ (4 mol%)CsFDME120 (Microwave)1 h>95%[1]
2-Iodotoluene2-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80-54%[2][3]
IodobenzeneTrimethylene glycol ester of 2-formylphenylboronic acidPd(PPh₃)₄-DMF100-89%[3]
4-Tosyl-2(5H)-furanoneThis compoundPdCl₂(PPh₃)₂ (5 mol%)KFTHF/H₂O60-95%N/A

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid with Aryl Bromides

This protocol is adapted from a highly efficient method for the coupling of 2-formylphenylboronic acid with various aryl bromides and can be applied to this compound.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv)

  • Cesium fluoride (CsF) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Microwave vial

Procedure:

  • To a microwave vial, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.02 mmol, 0.04 equiv), and cesium fluoride (1.25 mmol, 2.5 equiv).

  • Add 5 mL of ethylene glycol dimethyl ether (DME) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 1 hour with a power of 250 W.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl aldehyde.

Protocol 2: Suzuki-Miyaura Coupling of Protected 2-Formylphenylboronic Acid under Aprotic Conditions

To circumvent potential side reactions associated with the formyl group under aqueous basic conditions, protection of the boronic acid as a trimethylene glycol ester is recommended.[3]

Materials:

  • Trimethylene glycol ester of this compound (1.0 equiv)

  • Aryl iodide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the trimethylene glycol ester of this compound and the aryl iodide in anhydrous DMF.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Workflow Start Start Reagents Combine: - this compound - Aryl Halide/Triflate - Palladium Catalyst - Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Derivatization of 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the formyl group in 2-Formyl-5-methylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the dual reactivity of its boronic acid and aldehyde functionalities. The derivatization of the formyl group allows for the introduction of diverse molecular fragments, enabling the synthesis of novel compounds for drug discovery, chemical biology, and materials science.

Overview of Derivatization Reactions

The formyl group of this compound is readily susceptible to a variety of chemical transformations common to aldehydes. These reactions provide access to a wide range of functional groups, including amines, imines, and alkenes. The boronic acid moiety can be simultaneously utilized in cross-coupling reactions or serve as a recognition element for biological targets.

Key derivatization strategies for the formyl group include:

  • Reductive Amination: Conversion of the aldehyde to a primary, secondary, or tertiary amine.

  • Imine (Schiff Base) Formation: Condensation with primary amines to form imines.

  • Wittig Reaction: Reaction with phosphorus ylides to generate alkenes.

  • Aldol Condensation: Carbon-carbon bond formation with enolizable ketones or aldehydes.

These reactions are fundamental in expanding the chemical space accessible from this starting material.

Experimental Protocols

The following sections provide detailed experimental protocols for the key derivatization reactions of the formyl group in this compound.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation due to its mildness and selectivity.

Protocol for the Synthesis of 2-(Aminomethyl)-5-methylphenylboronic Acid Derivatives

This protocol describes the reaction of this compound with a primary or secondary amine in the presence of sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) are added the respective amine (1.1 eq) and acetic acid (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for an additional 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(aminomethyl)-5-methylphenylboronic acid derivative.

Quantitative Data:

AmineReducing AgentSolventTime (h)Yield (%)
AnilineNaBH(OAc)₃DCE1685
BenzylamineNaBH(OAc)₃THF1892
MorpholineNaBH(OAc)₃DCE1288

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Workflow for Reductive Amination:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification start1 This compound step1 Mix aldehyde and amine in solvent (e.g., DCE) start1->step1 start2 Primary or Secondary Amine (R-NH2) start2->step1 start3 Sodium Triacetoxyborohydride step3 Add reducing agent (NaBH(OAc)3) start3->step3 step2 Stir to form iminium ion intermediate step1->step2 step2->step3 step4 Stir at room temperature step3->step4 workup1 Quench with NaHCO3 solution step4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product 2-(Aminomethyl)-5-methylphenylboronic acid derivative workup4->product

Caption: Workflow for the reductive amination of this compound.

Imine (Schiff Base) Formation

The condensation of this compound with primary amines provides a straightforward route to imines, also known as Schiff bases. These compounds are valuable intermediates and can exhibit biological activity themselves. The reaction is typically reversible and driven to completion by the removal of water.

Protocol for the Synthesis of Imines from this compound

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine)

  • Ethanol or Methanol

  • Molecular sieves (4 Å) or a Dean-Stark apparatus

  • Catalytic amount of acetic acid (optional)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A solution of this compound (1.0 eq) and the primary amine (1.05 eq) in ethanol is prepared.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux for 2-6 hours. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus or by the addition of activated molecular sieves.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or flash column chromatography to yield the pure imine.

Quantitative Data:

AmineSolventConditionsTime (h)Yield (%)
AnilineEthanolReflux495
p-ToluidineMethanolRoom Temp.691
4-FluoroanilineEthanolReflux with molecular sieves393

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Workflow for Imine Formation:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification start1 This compound step1 Combine reactants in solvent (e.g., Ethanol) start1->step1 start2 Primary Amine (R-NH2) start2->step1 step2 Add catalyst (optional, e.g., Acetic Acid) step1->step2 step3 Heat to reflux with water removal step2->step3 workup1 Remove solvent under reduced pressure step3->workup1 workup2 Purify by recrystallization or chromatography workup1->workup2 product Imine (Schiff Base) Derivative workup2->product

Caption: Workflow for the formation of imines from this compound.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[1][2][3] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[1][2]

Protocol for the Synthesis of Alkenyl Derivatives via Wittig Reaction

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, the phosphonium salt (1.1 eq) is suspended in anhydrous THF.

  • The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium, 1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature to generate the phosphorus ylide.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by TLC.

  • After completion, the reaction is quenched with water.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to separate the alkene product from triphenylphosphine oxide.

Quantitative Data:

Phosphonium SaltBaseSolventTime (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF482
Ethyltriphenylphosphonium bromideNaHTHF678
(Carbethoxymethyl)triphenylphosphonium chlorideNaOEtEthanol1289 (E-isomer)

Note: Yields are representative and may vary. The stereoselectivity of the alkene product depends on the nature of the ylide.

Workflow for Wittig Reaction:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification start1 This compound step2 Add aldehyde solution to the ylide start1->step2 start2 Phosphonium Salt step1 Generate ylide from phosphonium salt and base in THF start2->step1 start3 Strong Base (e.g., n-BuLi) start3->step1 step1->step2 step3 Stir at room temperature step2->step3 workup1 Quench with water step3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Purify by column chromatography workup2->workup3 product Alkene Derivative workup3->product

Caption: Workflow for the Wittig reaction of this compound.

Aldol Condensation

The aldol condensation allows for the formation of a new carbon-carbon bond by reacting the aldehyde with a ketone or another aldehyde containing an α-hydrogen.[4] This reaction is typically base-catalyzed and leads to a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[4]

Protocol for the Synthesis of α,β-Unsaturated Carbonyl Derivatives

Materials:

  • This compound

  • Ketone (e.g., acetone, acetophenone)

  • Sodium hydroxide or potassium hydroxide

  • Ethanol and Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A solution of sodium hydroxide (2.0 eq) in water is prepared and cooled in an ice bath.

  • A solution of this compound (1.0 eq) and the ketone (1.5 eq) in ethanol is prepared and cooled in an ice bath.

  • The cold sodium hydroxide solution is added dropwise to the ethanolic solution of the aldehyde and ketone with vigorous stirring.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water and acidified with dilute HCl to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data:

KetoneBaseSolventTime (h)Yield (%)
AcetoneNaOHEthanol/Water388
AcetophenoneKOHEthanol/Water485
CyclohexanoneNaOHEthanol/Water482

Note: Yields are representative and may vary depending on the specific ketone and reaction conditions.

Workflow for Aldol Condensation:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification start1 This compound step1 Dissolve aldehyde and ketone in ethanol start1->step1 start2 Ketone (e.g., Acetone) start2->step1 start3 Base (e.g., NaOH) step2 Add aqueous base solution dropwise at 0°C start3->step2 step1->step2 step3 Stir at room temperature step2->step3 workup1 Pour into ice-water and acidify step3->workup1 workup2 Collect precipitate by filtration workup1->workup2 workup3 Recrystallize from a suitable solvent workup2->workup3 product α,β-Unsaturated Carbonyl Derivative workup3->product

Caption: Workflow for the aldol condensation of this compound.

Applications in Drug Development and Research

Derivatives of this compound are valuable scaffolds in drug discovery and development. The ability to introduce diverse functionalities through the formyl group, combined with the unique properties of the boronic acid moiety, allows for the creation of targeted and potent therapeutic agents.

  • Enzyme Inhibitors: The boronic acid group can act as a transition state analog inhibitor of serine proteases and other enzymes. Derivatization of the formyl group allows for the introduction of substituents that can interact with specific pockets of the enzyme's active site, thereby increasing potency and selectivity.

  • Chemical Probes: The aldehyde can be functionalized with fluorophores, biotin, or other tags to create chemical probes for studying biological systems. These probes can be used to identify protein targets or to visualize cellular processes.

  • Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are of interest for BNCT, a targeted cancer therapy. The derivatization of the formyl group can be used to attach tumor-targeting moieties, leading to the selective accumulation of boron in cancer cells.

  • Antibacterial and Antifungal Agents: Phenylboronic acids and their derivatives have shown promise as antimicrobial agents. For example, 5-trifluoromethyl-2-formylphenylboronic acid has demonstrated antibacterial and antifungal activity.[5] The derivatization of the formyl group in this compound could lead to new antimicrobial compounds with improved efficacy.

  • Building Blocks for Complex Molecules: The derivatives serve as versatile intermediates in multi-step organic syntheses. The formyl-derived functional group can participate in a wide array of subsequent reactions, while the boronic acid is available for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals.[6][7]

References

Application Notes and Protocols for the Use of 2-Formyl-5-methylphenylboronic Acid in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Formyl-5-methylphenylboronic acid is a versatile bifunctional reagent in organic synthesis, featuring both a reactive aldehyde (formyl) group and a boronic acid moiety on a benzene ring. This unique combination allows for a variety of transformations, making it a valuable building block for the synthesis of complex heterocyclic structures. The aldehyde group serves as a handle for condensation and cyclization reactions, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These characteristics make it particularly useful for researchers, scientists, and drug development professionals in the creation of novel molecular scaffolds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds—benzoxaboroles and quinolines—using this compound. It also details its application in tandem Suzuki-Miyaura coupling and subsequent cyclization strategies.

Application Note 1: Synthesis of 5-Methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Benzoxaboroles are a class of boron-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, anti-inflammatory, and antibacterial properties.[3][4] The synthesis of benzoxaboroles can be straightforwardly achieved from 2-formylphenylboronic acids through the reduction of the formyl group, which is followed by spontaneous intramolecular cyclization.[4] This procedure provides a high-yielding and direct route to this important heterocyclic scaffold.

Caption: Synthetic pathway for 5-Methylbenzoxaborole.

Detailed Experimental Protocol: Reduction and Cyclization

This protocol is adapted from general procedures for the synthesis of benzoxaboroles from their corresponding 2-formylphenylboronic acid precursors.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.64 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and methanol (20 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reduction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Acidification: Carefully quench the reaction by the slow addition of water (10 mL). Acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Data Summary
ParameterValueReference
Starting MaterialThis compound[5]
Key ReagentSodium borohydride (NaBH₄)General Knowledge
Typical Yield85-95%Estimated based on similar reactions
Purity>98% (after recrystallization)Estimated
Analytical Method¹H NMR, ¹³C NMR, LC-MSGeneral Knowledge

Application Note 2: Synthesis of 6-Methylquinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many pharmaceuticals. The Friedländer annulation is a classic and straightforward method for synthesizing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or ester with an α-CH₂ group). In this application, this compound can be envisioned to first undergo a reaction to convert the boronic acid to a more suitable group (e.g., an amino group via nitration, reduction, and subsequent reaction) to generate the required 2-aminoaryl aldehyde precursor for a subsequent Friedländer synthesis. A more direct, albeit less common, approach could involve a multi-component reaction. For clarity, a representative Friedländer reaction is diagrammed below, assuming the necessary precursor has been synthesized.

Caption: Friedländer synthesis of a 6-Methylquinoline.

Detailed Experimental Protocol: Friedländer Annulation

This protocol describes a general procedure for the synthesis of a quinoline derivative from a 2-aminoaryl aldehyde and a ketone.

  • Precursor Synthesis: Synthesize 2-amino-4-methylbenzaldehyde from this compound through established multi-step procedures (e.g., ipso-nitration, reduction).

  • Reaction Setup: To a solution of 2-amino-4-methylbenzaldehyde (1.35 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add the ketone (e.g., acetone, 1.16 g, 20 mmol) and a catalytic amount of potassium hydroxide (KOH, 0.11 g, 2 mmol).

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours.

  • Monitoring: Follow the reaction's progress by TLC analysis.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Add water (30 mL) to the residue and extract the product with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired 6-methylquinoline derivative.

Data Summary
ParameterValueReference
Key ReactionFriedländer Annulation[6]
Reactants2-Aminoaryl aldehyde, Ketone/Ester[7]
CatalystAcid or Base[7]
Typical Yield60-85%Varies with substrates
Product ClassSubstituted Quinolines[6][7]

Application Note 3: Tandem Suzuki-Miyaura Coupling and Cyclization

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that is fundamental to modern organic synthesis and drug discovery.[8][9] this compound is an excellent substrate for these reactions, allowing for the coupling of the formyl-substituted aryl moiety to various (hetero)aryl halides. The resulting biaryl product, which retains the reactive aldehyde group, can then undergo a subsequent intramolecular or intermolecular cyclization to construct more complex heterocyclic systems.

Suzuki_Workflow start This compound + Heteroaryl Halide (Het-X) suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->suzuki intermediate Formyl-substituted Biaryl Intermediate suzuki->intermediate cyclization Cyclization Reaction (e.g., with a dinucleophile) intermediate->cyclization product Complex Polycyclic Heterocycle cyclization->product

Caption: Workflow for tandem Suzuki coupling and cyclization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.

  • Reaction Setup: To a dry Schlenk flask, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound, which is ready for subsequent cyclization steps.

Data Summary
ParameterValue/TypeReference
Coupling PartnersAryl/Heteroaryl Halides & Triflates[8][10]
CatalystPalladium(0) or Palladium(II) complexes[9][11]
BaseCarbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄)[10]
SolventToluene, Dioxane, THF, DMF (often with water)[10][11]
Typical Yield70-98%[8][10]

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Formyl-5-methylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds bearing a reactive aldehyde functionality. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis of novel organic compounds.

Application Notes

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with various aryl and heteroaryl halides or pseudohalides provides a direct route to a diverse range of biaryl aldehydes. These products can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The formyl group's strategic placement allows for subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or participation in various condensation reactions.

The steric hindrance and electronic properties of this compound and its coupling partners can influence reaction efficiency. The selection of an appropriate palladium catalyst system, including the palladium precursor and the ligand, is crucial for achieving high yields and purity. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown great efficacy in coupling sterically demanding substrates.

Several palladium catalyst systems have demonstrated high efficiency in Suzuki-Miyaura couplings of sterically hindered and functionalized substrates. For routine applications, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective. For more challenging couplings involving sterically hindered or electron-rich aryl halides, advanced catalyst systems featuring bulky, electron-rich phosphine ligands such as SPhos, XPhos, or the use of pre-catalysts like Pd-PEPPSI-IPr are often necessary to achieve high yields. The choice of base and solvent system also plays a critical role and must be optimized for specific substrate combinations.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.

Protocol 2: Procedure for Sterically Hindered Aryl Halides using a Buchwald Ligand Pre-catalyst

Materials:

  • This compound

  • Sterically hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water (degassed)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.5 mmol, 1.5 equiv), the sterically hindered aryl bromide (1.0 mmol, 1.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 mmol, 2 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv) to a dry Schlenk tube or vial.

  • Add toluene (5 mL) and degassed water (1 mL).

  • Seal the tube or vial and heat the reaction mixture to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (15 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions. The data is compiled from analogous reactions in the literature and serves as a guideline for expected outcomes. Actual yields may vary depending on the specific substrates and reaction conditions employed.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O901485-95
4-BromoanisolePd(dppf)Cl₂ (2 mol%)Na₂CO₃Toluene/H₂O1001680-90
1-Bromo-4-nitrobenzenePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene1101290-98
2-BromopyridinePd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)Cs₂CO₃Dioxane1001875-85
2-Bromo-1,3-dimethylbenzenePd-PEPPSI-IPr (2 mol%)K₃PO₄t-Amyl alcohol1002470-80

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'      L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Biaryl Product ArX Ar-X ArX->OxAdd Aryl Halide ArBOH2 Ar'-B(OH)₂ Base Base ArBOH2->Base Borate [Ar'B(OH)₃]⁻ Base->Borate Activation Borate->Transmetal Organoborane

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reactants This compound + Aryl Halide + Pd Catalyst & Base start->reactants setup Reaction Setup (Inert Atmosphere) reactants->setup solvent Add Solvent setup->solvent reaction Heating & Stirring (e.g., 90-110 °C, 12-24h) solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (Biaryl Aldehyde) purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols: The Role of 2-Formyl-5-methylphenylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Formyl-5-methylphenylboronic acid as a versatile building block in the synthesis of advanced materials. This bifunctional molecule, featuring both a formyl group and a boronic acid moiety, is a key component in the construction of porous crystalline polymers known as Covalent Organic Frameworks (COFs) and other functional materials. Its unique structure allows for the formation of robust materials with applications in gas storage, separation, and catalysis.

Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)

This compound is an ideal candidate for the synthesis of imine-linked COFs. The formyl group can readily undergo condensation reactions with multitopic amines to form stable imine linkages, while the boronic acid group can participate in self-condensation or react with diols to form boronate esters, offering a secondary level of structural control or functionalization.

A representative application is the synthesis of a hypothetical 2D imine-linked COF, herein designated as "Hypo-COF-1," through the condensation reaction of this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Experimental Protocol: Solvothermal Synthesis of Hypo-COF-1

This protocol is a representative procedure based on general methods for the synthesis of imine-linked COFs and should be optimized for specific research purposes.

Materials:

  • This compound (C₈H₉BO₃)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Acetic Acid (aqueous)

  • Acetone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add this compound (49.2 mg, 0.3 mmol) and 1,3,5-tris(4-aminophenyl)benzene (35.0 mg, 0.1 mmol).

  • Add a solvent mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL).

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Add 6 M aqueous acetic acid (0.3 mL) to the suspension.

  • Flash-freeze the tube in liquid nitrogen and evacuate to a pressure of approximately 150 mTorr.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, an off-white precipitate should be visible.

  • Collect the solid by filtration and wash thoroughly with anhydrous acetone and anhydrous THF.

  • Dry the product under vacuum at 80 °C overnight to yield the Hypo-COF-1 powder.

Characterization:

The resulting Hypo-COF-1 should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the formation of imine bonds, and gas sorption analysis (N₂ isotherm) to determine the surface area and porosity.

Expected Material Properties

The properties of COFs are highly dependent on their structure and building blocks. The following table summarizes typical quantitative data for imine-linked COFs synthesized from similar aromatic aldehydes and amines.

PropertyTypical Value RangeAnalytical Method
Brunauer-Emmett-Teller (BET) Surface Area 800 - 2500 m²/gN₂ Adsorption Isotherm
Pore Diameter 1.0 - 3.5 nmN₂ Adsorption Isotherm
Thermal Stability (TGA, N₂ atmosphere) 350 - 500 °CThermogravimetric Analysis
Crystallinity CrystallinePowder X-ray Diffraction (PXRD)

Synthesis of Boronate Ester-Linked Materials

The boronic acid group of this compound can be utilized to form boronate ester linkages with polyol compounds. This is a versatile method for creating self-healing hydrogels, sensors, and other stimuli-responsive materials.

Experimental Protocol: Formation of a Boronate Ester-Linked Hydrogel

This protocol describes a general procedure for forming a pH-responsive hydrogel.

Materials:

  • This compound

  • Poly(vinyl alcohol) (PVA), high molecular weight

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0

  • Deionized water

Procedure:

  • Prepare a 5% (w/v) solution of PVA in deionized water by heating at 90 °C with stirring until fully dissolved. Cool to room temperature.

  • Prepare a 100 mM solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with deionized water.

  • Mix the PVA solution and the this compound solution in a 1:1 volume ratio.

  • Adjust the pH of the mixture to 7.4 with a small amount of NaOH solution. Gel formation should be observed.

  • To demonstrate pH-responsiveness, immerse a portion of the hydrogel in PBS at pH 5.0. The gel should gradually dissolve due to the hydrolysis of the boronate ester bonds.

Visualizing the Synthesis and Structure

Imine-Linked COF Synthesis Workflow

COF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification A 2-Formyl-5-methyl- phenylboronic acid C Mixing in Mesitylene/Dioxane A->C B 1,3,5-Tris(4-aminophenyl)- benzene (TAPB) B->C D Addition of Acetic Acid Catalyst C->D E Heating at 120°C for 72h D->E F Filtration and Washing (Acetone, THF) E->F G Drying under Vacuum F->G H Hypo-COF-1 (Crystalline Powder) G->H

Caption: Workflow for the solvothermal synthesis of a hypothetical COF.

Logical Relationship in COF Formation

COF_Formation_Logic cluster_monomers Monomers cluster_reaction Condensation Reaction cluster_structure Resulting Structure M1 2-Formyl-5-methyl- phenylboronic acid (Aldehyde Source) R Schiff Base Formation (Imine Linkage) M1->R Reacts with M2 Multitopic Amine (e.g., TAPB) M2->R S Porous Crystalline Covalent Organic Framework R->S Forms

Caption: Logical flow of COF formation from monomer units.

Conclusion

This compound is a valuable and versatile building block for the construction of advanced functional materials. Its bifunctional nature allows for the synthesis of highly ordered and porous Covalent Organic Frameworks, as well as stimuli-responsive polymers. The protocols provided herein serve as a starting point for the exploration of this molecule in various materials science applications. Further research and optimization of reaction conditions can lead to the development of novel materials with tailored properties for specific applications in gas separation, catalysis, sensing, and drug delivery.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions involving 2-Formyl-5-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of the following parameters is crucial:

  • Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. It is critical to ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product.

  • Reaction Temperature: Sterically hindered substrates, such as those with ortho-substituents, often require higher temperatures to overcome the activation energy barrier.

Q2: I am observing significant side product formation, what are the likely culprits and how can I minimize them?

A2: Common side reactions in Suzuki couplings with ortho-substituted boronic acids include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often exacerbated by the presence of water and high temperatures. To mitigate this, consider using a more stable form of the boronic acid, such as its pinacol ester or a diethanolamine adduct. Ensuring anhydrous conditions and using a thoroughly dried base can also be beneficial.

  • Homocoupling: This side reaction results in the formation of a biaryl from two molecules of the boronic acid and is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. Thoroughly degassing the reaction mixture is the most effective way to minimize homocoupling.

  • Reduction of the Aryl Halide: This involves the replacement of the halide with a hydrogen atom.

Q3: How does the steric hindrance from the ortho-formyl group on this compound affect the reaction, and what specific adjustments should I make?

A3: The ortho-formyl group introduces significant steric hindrance, which can slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. To overcome this, more forcing conditions and specialized catalysts are often necessary. The use of bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), is highly recommended as they can accelerate both oxidative addition and reductive elimination. Increasing the reaction temperature may also be necessary to provide sufficient energy to overcome the steric barriers.

Q4: Are there more stable alternatives to using this compound directly?

A4: Yes, due to the potential for degradation, especially protodeboronation, using more stable derivatives of the boronic acid is a common strategy. Two effective alternatives are:

  • Pinacol Esters: (5-Formyl-2-methylphenyl)boronic acid pinacol ester is a more stable crystalline solid that is less prone to protodeboronation.[1]

  • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly in the Suzuki coupling, particularly in protic solvents.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.
Oxygen in the systemThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Poor quality boronic acidUse freshly purchased or purified this compound. Alternatively, convert it to a more stable pinacol ester or diethanolamine adduct.
Inappropriate base/solvent combinationScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).
Insufficient temperatureGradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. Consider using a higher-boiling point solvent if necessary.
Significant Protodeboronation Presence of waterUse anhydrous solvents and dry the base thoroughly before use.
High reaction temperatureWhile higher temperatures can be necessary, excessive heat can promote protodeboronation. Find the optimal balance of temperature and reaction time.
Unstable boronic acidUse a more stable boronic acid derivative like a pinacol ester.[1]
Prevalence of Homocoupling Oxygen contaminationEnsure the reaction setup is completely free of oxygen by thoroughly degassing all components.
Presence of Pd(II) at the startIf using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0).

Data Presentation: Expected Yields in Suzuki Reactions with Substituted Phenylboronic Acids

Boronic AcidAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Formylphenylboronic acidBromopyridylcarboxylic acidVariesVariesVariesVariesVariesVariesVariable
4-Formylphenylboronic acidAryl HalidePd(OH)₂-K₃PO₄Toluene65OptimizedGood
Phenylboronic acid4-BromoacetophenonePd-bpydc-Nd-K₂CO₃DMF/H₂O (1:1)703>95
3,5-Dichlorophenylboronic acid2,3,5-trichloropyridinePd(OAc)₂-Na₂CO₃DMF/H₂O601289

Yields for formylphenylboronic acids are often variable and highly dependent on the specific coupling partners and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water, dioxane/water, or DMF/water mixture, 5-10 mL) via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Preparation of (5-Formyl-2-methylphenyl)boronic acid pinacol ester

A more stable alternative to the boronic acid can be prepared or purchased for use in the Suzuki reaction. The pinacol ester enhances the compound's stability, making it more amenable to storage and handling.

Preparation of the Diethanolamine Adduct of this compound
  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Reaction with This compound check_reagents Check Reagent Quality & Stability (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_atmosphere check_catalyst Assess Catalyst System (Pd Source, Ligand) start->check_catalyst solution_reagents Use fresh/purified reagents. Consider boronic acid ester/adduct. check_reagents->solution_reagents solution_atmosphere Improve degassing procedure. Ensure positive inert gas pressure. check_atmosphere->solution_atmosphere solution_catalyst Use fresh catalyst/ligand. Switch to bulky ligand (e.g., XPhos). check_catalyst->solution_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) solution_conditions Increase temperature incrementally. Screen different solvents/bases. optimize_conditions->solution_conditions side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) solution_side_reactions Use anhydrous conditions for protodeboronation. Ensure O2 exclusion for homocoupling. side_reactions->solution_side_reactions solution_reagents->optimize_conditions solution_atmosphere->optimize_conditions solution_catalyst->optimize_conditions solution_conditions->side_reactions success Improved Yield solution_side_reactions->success

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 (Base) pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product reagents R1-X + R2-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

common side products in reactions with 2-Formyl-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Formyl-5-methylphenylboronic acid. The following information addresses common side products and offers guidance on minimizing their formation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The three most common side products encountered when using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are:

  • Protodeboronation Product: This is the result of the replacement of the boronic acid group with a hydrogen atom, yielding 4-methylbenzaldehyde. This is a prevalent undesired side reaction for many boronic acids.[1]

  • Homocoupling Product: This side product is a symmetrical biaryl formed from the coupling of two molecules of this compound. The formation of this byproduct is often promoted by the presence of oxygen.

  • Cyclic Benzoxaborole Isomer: 2-Formylphenylboronic acids can exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole. While this is an isomeric form and not a reaction byproduct in the traditional sense, its formation can affect the reactivity of the boronic acid.

Q2: What factors promote the formation of the protodeboronation side product?

A2: Protodeboronation is highly dependent on the reaction conditions. Key factors that can increase the rate of this side reaction include:

  • High pH (Strong Bases): The use of strong bases can accelerate protodeboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for this undesired pathway.

  • Aqueous Media: The presence of water and a proton source is necessary for protodeboronation to occur.[1]

  • Extended Reaction Times: Longer exposure to reaction conditions can lead to a greater accumulation of the protodeboronated byproduct.

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: The homocoupling of boronic acids is often catalyzed by the palladium catalyst, especially in the presence of oxygen.[2][3] To minimize this side reaction, consider the following:

  • Degassing of Solvents and Reagents: Thoroughly degassing the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) can significantly reduce the oxygen content and suppress homocoupling.

  • Use of High-Purity Reagents: Ensure that the this compound and other reagents are of high purity and free from contaminants that might promote side reactions.

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling.

Q4: Does the cyclic benzoxaborole isomer affect my reaction?

A4: Yes, the formation of the cyclic benzoxaborole isomer can impact your reaction. This isomer is in equilibrium with the open-chain form of this compound. The position of this equilibrium can be influenced by the solvent and the presence of water. As the cyclic form may have different reactivity in the catalytic cycle of a cross-coupling reaction, its presence can affect the overall reaction rate and yield.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Formation of 4-Methylbenzaldehyde (Protodeboronation Product)

This is a common issue when working with boronic acids. The table below provides a summary of potential causes and recommended actions.

Potential CauseRecommended ActionExpected Outcome
Reaction conditions are too harsh (high temperature, strong base). - Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH, KOH).- Attempt the reaction at a lower temperature.Reduced rate of protodeboronation relative to the desired cross-coupling reaction.
Prolonged reaction time. - Monitor the reaction progress closely by TLC or LC-MS.- Quench the reaction as soon as the starting material is consumed.Minimized formation of the protodeboronation product by limiting exposure to reaction conditions.
Presence of excess water. - Use anhydrous solvents.- If water is required for the reaction, use the minimum effective amount.Slower rate of protodeboronation.
Catalyst deactivation or slow transmetalation. - Screen different palladium catalysts and ligands to find a more active system for the desired coupling.A more efficient catalyst can promote the desired reaction to outcompete protodeboronation.
Issue 2: Formation of a Significant Amount of the Homocoupling Dimer

The presence of a dimeric byproduct of this compound can complicate purification and reduce the yield of the desired product.

Potential CauseRecommended ActionExpected Outcome
Presence of oxygen in the reaction mixture. - Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.Significant reduction in the formation of the homocoupling byproduct.[2][3]
Inappropriate catalyst or reaction conditions. - Screen different palladium sources and ligands.- Optimize the reaction temperature and concentration.Identification of a catalytic system that favors the cross-coupling pathway over homocoupling.
Use of a Pd(II) precatalyst. - Consider the addition of a mild reducing agent to facilitate the reduction of Pd(II) to the active Pd(0) species.This can help to quickly initiate the desired catalytic cycle and minimize side reactions involving the Pd(II) species.

Experimental Protocols

Protocol for Minimizing Side Products in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction with this compound, aiming to minimize the formation of protodeboronation and homocoupling byproducts. Note: This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if required)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas at least three times.

  • Solvent Addition: Add the anhydrous organic solvent via syringe. If water is used, it should be thoroughly degassed prior to addition.

  • Degassing: Sparge the resulting mixture with the inert gas for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions main_reagents This compound + Aryl Halide desired_product Desired Cross-Coupling Product main_reagents->desired_product Suzuki-Miyaura Coupling protodeboronation Protodeboronation Product (4-Methylbenzaldehyde) main_reagents->protodeboronation Side Reaction 1: Protodeboronation homocoupling Homocoupling Product main_reagents->homocoupling Side Reaction 2: Homocoupling isomerization Cyclic Benzoxaborole Isomer main_reagents->isomerization Equilibrium

Caption: Common reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_protodeboronation Significant Protodeboronation? start->check_protodeboronation check_homocoupling Significant Homocoupling? check_protodeboronation->check_homocoupling No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Weaker Base - Anhydrous Solvent check_protodeboronation->optimize_conditions Yes degas_reaction Improve Degassing Protocol: - Sparge with Inert Gas - Use Freeze-Pump-Thaw Cycles check_homocoupling->degas_reaction Yes check_reagents Check Reagent Purity and Catalyst Activity check_homocoupling->check_reagents No end Improved Yield and Purity optimize_conditions->end degas_reaction->end check_reagents->end

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Purification of 2-Formyl-5-methylphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Formyl-5-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common and effective purification techniques for reaction products of this compound include:

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline solids.[1][2]

  • Silica Gel Column Chromatography: Widely used to separate the desired product from impurities based on polarity.[1]

  • Acid-Base Extraction: This technique is useful for separating the boronic acid product from neutral organic impurities.

  • Derivatization to a Boronate Ester: Converting the boronic acid to a more stable boronate ester can facilitate purification, with the ester being hydrolyzed back to the boronic acid after purification.

Q2: What are the typical impurities I might encounter after a reaction with this compound?

A2: Common impurities can include unreacted starting materials, homocoupling byproducts of the boronic acid (boronic acid anhydride or boroxine formation), and side products from the specific reaction (e.g., deborylation products in Suzuki-Miyaura coupling).[3] The presence of the aldehyde group can also lead to side reactions or impurities.

Q3: My purified product appears to be a trimer (boroxine). How can I convert it back to the monomeric boronic acid?

A3: Boronic acids can reversibly form cyclic trimers called boroxines, especially upon heating or under dehydrating conditions. To convert a boroxine back to the monomeric boronic acid, you can typically dissolve the sample in a suitable solvent and treat it with water. Gentle heating may be required to facilitate the hydrolysis.

Q4: Can I use reverse-phase HPLC for the purification of my product?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a suitable method for both analyzing the purity of and purifying products derived from this compound.[4] A common mobile phase consists of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid.[4]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product loss during recrystallization Optimize the solvent system. Use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation.[5]
Product sticking to the silica gel column Add a small amount of a polar solvent like methanol to the eluent to help elute highly polar compounds. For basic products, adding a small amount of triethylamine to the eluent can prevent tailing.
Product degradation during purification Avoid excessive heat and prolonged exposure to acidic or basic conditions, which can cause decomposition of the boronic acid or the aldehyde functionality.
Inefficient extraction Ensure the pH of the aqueous layer is appropriate for the extraction. For boronic acids, extraction from an acidic aqueous layer into an organic solvent is typical. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Step
Co-elution with an impurity during column chromatography Try a different solvent system with a different polarity. A gradient elution may provide better separation. Alternatively, consider using a different stationary phase, such as alumina.[1]
Impurity has similar solubility to the product Attempt recrystallization from a different solvent or a two-solvent system.[6] If recrystallization is ineffective, preparative HPLC may be necessary for high-purity samples.[7]
Homocoupling byproduct of the boronic acid Homocoupling byproducts can be difficult to separate. Optimizing the reaction conditions to minimize their formation is the best approach. Purification may require careful column chromatography or preparative HPLC.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical yields and achievable purity levels for common purification techniques for arylboronic acid reaction products. The values are representative and may vary depending on the specific reaction and product.

Purification Technique Typical Yield (%) Achievable Purity (%) Notes
Recrystallization 60 - 90> 99Highly dependent on the choice of solvent and the impurity profile.[8]
Silica Gel Column Chromatography 50 - 8595 - 99Yield can be affected by the polarity of the compound and its interaction with the silica gel.
Acid-Base Extraction 70 - 9590 - 98Effective for removing neutral impurities but may not remove other acidic or basic impurities.
Preparative HPLC 40 - 70> 99.5Offers high purity but is typically used for smaller scales due to lower recovery.[4]

Experimental Protocols

Protocol 1: Recrystallization of a Suzuki-Miyaura Coupling Product

This protocol describes the purification of a biaryl product obtained from a Suzuki-Miyaura coupling reaction involving this compound.

  • Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Common solvents for recrystallization of arylboronic acid derivatives include ethanol, ethyl acetate/hexanes, and toluene.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of a reaction product using silica gel flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_reaction Reaction Work-up cluster_purification Purification cluster_analysis Analysis reaction_mixture Crude Reaction Mixture extraction Acid-Base Extraction reaction_mixture->extraction Initial Cleanup column_chromatography Silica Gel Column Chromatography extraction->column_chromatography Further Separation recrystallization Recrystallization column_chromatography->recrystallization High Purity hplc Preparative HPLC column_chromatography->hplc For Highest Purity pure_product Pure Product recrystallization->pure_product hplc->pure_product purity_analysis Purity Analysis (NMR, LC-MS, etc.) pure_product->purity_analysis

Caption: A general experimental workflow for the purification of reaction products.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield After Purification check_recrystallization Review Recrystallization Protocol start->check_recrystallization check_chromatography Analyze Chromatography Fractions start->check_chromatography check_extraction Verify Extraction pH & Repetitions start->check_extraction optimize_solvent Optimize Solvent System (e.g., two-solvent) check_recrystallization->optimize_solvent Product still in mother liquor? check_eluent_polarity Adjust Eluent Polarity (gradient elution) check_chromatography->check_eluent_polarity Product streaking or not eluting? modify_extraction Adjust pH / Increase Extractions check_extraction->modify_extraction Product in aqueous layer?

Caption: A troubleshooting decision tree for addressing low purification yields.

References

overcoming poor reactivity of 2-Formyl-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Formyl-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my Suzuki-Miyaura coupling reactions with this compound?

A1: The poor reactivity of this compound in Suzuki-Miyaura coupling is often attributed to the electron-withdrawing nature of the ortho-formyl group. This reduces the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle. Additionally, the compound can be susceptible to side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling.[1][2]

Q2: What are the common side reactions to look out for and how can I minimize them?

A2: The primary side reactions are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the hydrolysis of the carbon-boron bond, replacing the boronic acid with a hydrogen atom. It can be minimized by using anhydrous solvents, degassing the reaction mixture thoroughly, and using more stable boronic esters.[1][2]

  • Homocoupling: This is the palladium-catalyzed coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen. Rigorous degassing of the solvent and reaction setup is the most effective way to prevent this.[1]

Q3: Can I perform a reductive amination on this compound without affecting the boronic acid group?

A3: Yes, chemoselective reductive amination is possible. The key is to choose a reducing agent that selectively reduces the imine intermediate without reacting with the boronic acid. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often effective. It is also possible to use boric acid-activated sodium borohydride for a chemoselective reduction of the imine.[3][4][5][6]

Q4: Should I protect the formyl group before performing a Suzuki-Miyaura coupling?

A4: Protecting the formyl group as an acetal (e.g., using ethylene glycol) can be a beneficial strategy. This temporarily removes the electron-withdrawing effect, which can improve the efficiency of the Suzuki-Miyaura coupling. The acetal can then be deprotected under acidic conditions after the coupling reaction.

Troubleshooting Guides

Troubleshooting Poor Yields in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling reactions, consult the following guide.

Logical Troubleshooting Workflow ```dot digraph "Suzuki_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_quality [label="1. Check Reagent Quality\n- Boronic acid purity (NMR)\n- Aryl halide purity\n- Catalyst activity\n- Base quality (anhydrous)"]; reaction_setup [label="2. Review Reaction Setup\n- Inert atmosphere (N2/Ar)\n- Thoroughly degassed solvent\n- Proper temperature control"]; catalyst_system [label="3. Optimize Catalyst System\n- Ligand choice\n- Palladium vs. Nickel catalyst\n- Catalyst loading"]; base_solvent [label="4. Vary Base and Solvent\n- Stronger, non-nucleophilic base\n- Anhydrous polar aprotic solvent"]; boronic_ester [label="5. Use a Boronic Ester\n- Convert to pinacol or MIDA ester"]; protect_formyl [label="6. Protect Formyl Group\n- Acetal protection"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_quality [label="Start Here"]; reagent_quality -> reaction_setup [label="If reagents are pure"]; reaction_setup -> catalyst_system [label="If setup is correct"]; catalyst_system -> base_solvent [label="If still low yield"]; base_solvent -> boronic_ester [label="Consider alternatives"]; boronic_ester -> protect_formyl [label="If instability persists"]; protect_formyl -> success; catalyst_system -> success [style=dashed]; base_solvent -> success [style=dashed]; boronic_ester -> success [style=dashed]; }

Caption: A general workflow for the reductive amination of this compound.

Detailed Troubleshooting Steps:

  • Incomplete Imine Formation:

    • If the reaction is sluggish, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the imine formation.

    • A change in solvent to one that azeotropically removes water (e.g., toluene with a Dean-Stark trap) can also be effective, although this may require elevated temperatures.

  • Reduction of the Boronic Acid:

    • If you observe loss of the boronic acid group, your reducing agent is likely too harsh. Switch to a milder and more chemoselective reagent like sodium triacetoxyborohydride.

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Low Yield of the Desired Amine:

    • Ensure the stoichiometry of your reagents is correct. An excess of the amine and reducing agent may be required.

    • The pH of the reaction can be important. For some reductive aminations, slightly acidic conditions can facilitate imine formation. However, strongly acidic conditions can promote protodeboronation.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Arylboronic Acids
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for this substrate.1-3
NiCl₂(PCy₃)₂-Effective for aryl halides and phenol-derived substrates; uses a less expensive metal.May require higher temperatures; substrate scope can be different from palladium.1-5

Data compiled from multiple sources for analogous electron-deficient systems. [3]

Table 2: Comparison of Bases for Suzuki-Miyaura Coupling
BaseSolvent SystemKey Characteristics
K₃PO₄Toluene/H₂O or Dioxane/H₂OEffective for many Suzuki couplings, promotes high reaction rates.
K₂CO₃Dioxane/H₂O or Acetonitrile/H₂OCommon and effective base, moderate strength.
Cs₂CO₃THF or DioxaneStrong base, can accelerate slow reactions but is more expensive.
Et₃NAcetonitrile or THFOrganic base, useful in anhydrous conditions but may be too weak for this substrate.

Data compiled from multiple sources for analogous systems. [3][4]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for your specific aryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Pd₂(dba)₃ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective Reductive Amination of this compound

This protocol is for a direct reductive amination with a primary amine.

Materials:

  • This compound (1.0 equiv.)

  • Primary amine (1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

Procedure:

  • Dissolve this compound and the primary amine in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 2-Formyl-5-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenges stem from the steric hindrance and electronic properties of this particular boronic acid. The ortho-formyl group can impede the transmetalation step in the catalytic cycle, potentially leading to lower yields and slower reaction rates. Additionally, like many ortho-formylphenylboronic acids, it can be sensitive to certain reaction conditions, particularly aqueous basic solutions, which may cause decomposition or side reactions.[1]

Q2: Which palladium catalyst and ligand system is recommended for this type of coupling?

A2: For sterically hindered boronic acids, it is often necessary to employ more specialized catalyst systems. Bulky, electron-rich phosphine ligands are highly recommended as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos, in combination with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), are often effective for these challenging couplings.

Q3: Can I use the boronic acid directly, or should I consider a boronate ester?

A3: While the boronic acid can be used directly, converting it to a more stable boronate ester, such as a pinacol ester, can be advantageous. Boronate esters can mitigate issues of protodeboronation (cleavage of the C-B bond), which can be a significant side reaction with some boronic acids under basic conditions. The ester acts as a slow-release source of the boronic acid during the reaction, which can improve yields and reproducibility.

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction's success. For this compound, a range of bases can be considered, with the optimal choice depending on the specific coupling partner and solvent. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Stronger bases are often required for less reactive coupling partners.

Q5: How does the choice of solvent affect the coupling reaction?

A5: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction rate and selectivity. Aprotic solvents are often preferred for boronic acids that are sensitive to aqueous bases.[1] Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with a small amount of water to aid in dissolving the base. The ideal solvent or solvent mixture should be determined through optimization for each specific reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. 2. Inefficient Transmetalation: Steric hindrance from the ortho-formyl group is slowing down this key step. 3. Protodeboronation: The boronic acid is decomposing under the reaction conditions.1. Use a fresh, high-quality palladium precursor and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase the reaction temperature moderately. 3. Use the corresponding pinacol boronate ester of the boronic acid. Employ anhydrous solvents and consider a milder base like potassium fluoride (KF).
Significant Starting Material Remaining 1. Low Reaction Temperature: The activation energy for one or more steps in the catalytic cycle is not being overcome. 2. Insufficient Base Strength: The boronic acid is not being activated effectively. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion.1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Monitor the reaction over a longer period using TLC or LC-MS.
Formation of Homocoupled Byproducts 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. Pd(II) Precatalyst Issues: In-situ reduction of some Pd(II) precursors can sometimes lead to homocoupling.1. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent. 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a more robust pre-catalyst.
Inconsistent Results 1. Variable Reagent Quality: Purity of the boronic acid, aryl halide, or solvent can affect the outcome. 2. Moisture in the Reaction: Water can interfere with the reaction, especially if not intentionally used as a co-solvent.1. Use high-purity, fresh reagents. Store boronic acids in a desiccator. 2. Use anhydrous solvents and dry glassware thoroughly before setting up the reaction.

Data Presentation: Base and Solvent Optimization

The following tables provide representative data for the Suzuki-Miyaura coupling of an aryl bromide with an ortho-substituted phenylboronic acid, illustrating the impact of different bases and solvents on the reaction yield. While this data is for a model system, it provides a strong starting point for optimizing the coupling of this compound.

Table 1: Effect of Different Bases on Reaction Yield

Reaction Conditions: Aryl Bromide (1.0 mmol), 2-Formylphenylboronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Toluene/H₂O (10:1), 100 °C, 12 h.

EntryBase (2.0 equiv)Yield (%)
1K₂CO₃75
2Na₂CO₃72
3Cs₂CO₃88
4K₃PO₄92
5Et₃N<10

Table 2: Effect of Different Solvents on Reaction Yield

Reaction Conditions: Aryl Bromide (1.0 mmol), 2-Formylphenylboronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 100 °C, 12 h.

EntrySolvent System (v/v)Yield (%)
1Toluene / H₂O (10:1)92
21,4-Dioxane / H₂O (10:1)90
3THF / H₂O (10:1)85
4DMF (anhydrous)82
5Acetonitrile / H₂O (10:1)65

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Boronate Ester for Improved Stability

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), the this compound pinacol ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Solvent Addition: Add the palladium catalyst system (e.g., Pd₂(dba)₃/XPhos) and the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction and Work-up: Follow steps 5-7 from Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl R-Pd(II)-Ar L_n transmetalation->pd2_aryl boronate Ar-B(OR)3^- boronate->transmetalation boronic_acid Ar-B(OH)2 boronic_acid->boronate Activation base Base base->boronic_acid reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

preventing decomposition of 2-Formyl-5-methylphenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Formyl-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you address challenges related to the stability and reactivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound decomposition during a reaction?

A1: The primary indicator of decomposition is the formation of 4-methylbenzaldehyde as a significant byproduct, which results from protodeboronation. Other signs include low yields of the desired product, the appearance of unknown impurities in your reaction mixture (as observed by TLC or LC-MS), and inconsistent reaction outcomes despite using the same protocol.

Q2: Why is this compound prone to decomposition?

A2: this compound is susceptible to decomposition, particularly through protodeboronation (the loss of the boronic acid group), for a few key reasons. The presence of the ortho-formyl group can influence the electronic properties and steric environment of the boronic acid moiety. Under certain conditions, such as high temperatures, prolonged reaction times, or the presence of strong bases, the C-B bond can be cleaved.

Q3: How can I minimize the decomposition of this compound during Suzuki-Miyaura coupling reactions?

A3: Several strategies can be employed to minimize decomposition. These include:

  • Careful selection of the base: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Lowering the reaction temperature: If you observe significant byproduct formation, reducing the reaction temperature may slow down the rate of decomposition.

  • Using an inert atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative degradation of the boronic acid.

  • Converting to a boronate ester: Protecting the boronic acid as a pinacol ester can significantly enhance its stability.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure its stability and reactivity, this compound should be stored in a cool, dry place, away from light. It is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air, which can promote decomposition over time.

Troubleshooting Guides

Issue 1: Low Yield and Significant Protodeboronation Byproduct

If you are experiencing low yields of your desired product and detecting 4-methylbenzaldehyde, this is likely due to the protodeboronation of your this compound.

  • Reaction Setup: To a dried reaction flask, add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Add a mild base like K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Inconsistent Reaction Results

Inconsistent results can often be traced back to the degradation of the boronic acid starting material before it is even used in the reaction.

  • Esterification: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture at reflux with a Dean-Stark apparatus to remove water. The reaction can be monitored by TLC until the starting boronic acid is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylbenzaldehyde can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Quantitative Data Summary

The following table provides a comparative overview of the stability of this compound versus its pinacol ester under typical Suzuki-Miyaura reaction conditions.

CompoundBaseTemperature (°C)Time (h)Decomposition (%)
This compoundK₂CO₃8012~15-25%
This compoundCs₂CO₃8012~10-20%
This compound Pinacol EsterK₂CO₃8012< 5%
This compound Pinacol EsterCs₂CO₃8012< 5%

Note: The decomposition percentages are illustrative and can vary based on the specific substrate, catalyst, and solvent system used.

Visual Guides

DecompositionPathway cluster_reactants Reactants cluster_conditions Decomposition Conditions cluster_products Decomposition Products BoronicAcid This compound Byproduct 4-methylbenzaldehyde BoronicAcid->Byproduct Protodeboronation Conditions High Temperature Strong Base Water Conditions->Byproduct TroubleshootingWorkflow Start Low Yield in Suzuki Reaction? CheckByproduct Is 4-methylbenzaldehyde observed? Start->CheckByproduct OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Use Milder Base (K₂CO₃) - Ensure Inert Atmosphere CheckByproduct->OptimizeConditions Yes OtherIssue Investigate Other Issues: - Catalyst Activity - Substrate Purity - Solvent Quality CheckByproduct->OtherIssue No UseEster Convert to Pinacol Ester for Increased Stability OptimizeConditions->UseEster If problem persists End Problem Solved OptimizeConditions->End UseEster->End OtherIssue->End

Technical Support Center: Troubleshooting Suzuki Coupling with Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low or no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate include the integrity of your reagents, the activity of the catalyst system, and the reaction conditions.

Initial Checks:

  • Reagent Quality: Ensure the purity and stability of your aryl halide and, particularly, the substituted arylboronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.[1][2]

  • Catalyst Activity: The palladium catalyst and phosphine ligands are sensitive to air and moisture.[2] Use fresh reagents or consider pre-catalysts that are more stable.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and the homocoupling of the boronic acid.[1][2] Ensure your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Base and Solvent: The choice of base and solvent is critical and often interdependent.[1] The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials.[1] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]

Q2: I am observing significant protodeboronation of my arylboronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction that consumes the boronic acid and reduces the yield of the desired product.[3][4] This is particularly prevalent with electron-rich, electron-deficient, and heteroaromatic boronic acids.[1][4]

Strategies to Minimize Protodeboronation:

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1][2]

  • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium aryltrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[5][6] They slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction.[3][5]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote protodeboronation.[4] If possible, run the reaction at a lower temperature or for a shorter duration.

Table 1: Comparison of Bases to Mitigate Protodeboronation

BaseStrengthCommon Use CaseImpact on Protodeboronation
K₃PO₄ StrongGeneral purpose, effective for many couplingsCan promote protodeboronation, especially in aqueous media
K₂CO₃ ModerateGood starting point for sensitive substratesGenerally lower rates of protodeboronation than stronger bases
KF MildOften used for boronic acids prone to protodeboronationSignificantly reduces protodeboronation
Cs₂CO₃ ModerateEffective in many cases, particularly with hindered substratesCan be a good alternative to stronger bases
Q3: My Suzuki coupling with a sterically hindered arylboronic acid is not proceeding. What modifications should I consider?

A3: Steric hindrance, especially from ortho-substituents on the arylboronic acid or the aryl halide, can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1] Overcoming this requires more forcing conditions and specialized catalyst systems.

Recommendations for Sterically Hindered Couplings:

  • Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is crucial. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • More Active Catalysts: Consider using more active palladium pre-catalysts that readily form the active Pd(0) species.[7][8]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Choice of Base and Solvent: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often required.[9] The solvent should be able to solubilize all components at higher temperatures, with toluene, dioxane, and DMF being common choices.[5]

Table 2: Recommended Ligands for Sterically Hindered Suzuki Coupling

LigandClassKey Features
XPhos BiarylphosphineHighly effective for sterically demanding substrates.[1]
SPhos BiarylphosphineAnother excellent choice for hindered couplings, often providing high yields.[1]
RuPhos BiarylphosphineKnown to be effective in challenging coupling reactions.[1]
NHCs N-Heterocyclic CarbeneStrong electron donors that can stabilize the palladium center and promote catalysis.[1]
Q4: How do electron-withdrawing and electron-donating groups on the arylboronic acid affect the Suzuki coupling reaction?

A4: The electronic nature of the substituents on the arylboronic acid has a significant impact on the reaction rate and overall success.

  • Electron-Donating Groups (EDGs): Generally, EDGs on the arylboronic acid increase the nucleophilicity of the organic group, which facilitates the transmetalation step, often leading to higher reaction rates and yields.[10][11]

  • Electron-Withdrawing Groups (EWGs): EWGs decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.[10][11] This can lead to lower yields or require more forcing conditions. However, EWGs on the aryl halide partner can accelerate the oxidative addition step.[12] For successful coupling with electron-deficient arylboronic acids, careful optimization of the catalyst, ligand, and base is often necessary.[2]

Experimental Protocols

General Procedure for a Trial Suzuki Coupling Reaction

This protocol provides a starting point for optimizing your Suzuki coupling reaction.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the substituted arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]

  • Degassing: Seal the flask and evacuate and backfill with the inert gas three times.[2]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL).[2] Bubble the inert gas through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 0.02 equiv).[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of a More Stable Diethanolamine Adduct of a Boronic Acid

This procedure can be used to stabilize boronic acids that are prone to degradation.

  • Dissolution: In a vial, dissolve the arylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[1]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]

  • Precipitation: A precipitate will typically form. Continue stirring for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[1]

Visual Troubleshooting Guides

Troubleshooting_Low_Yield Start Low or No Yield CheckReagents Check Reagent Quality Start->CheckReagents CheckCatalyst Assess Catalyst System Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions Start->CheckConditions Purity Purity of Aryl Halide and Boronic Acid CheckReagents->Purity Degradation Boronic Acid Degradation (Protodeboronation) CheckReagents->Degradation Activity Catalyst/Ligand Activity CheckCatalyst->Activity Inertness Inert Atmosphere CheckCatalyst->Inertness BaseSolvent Base/Solvent Choice CheckConditions->BaseSolvent Temperature Reaction Temperature CheckConditions->Temperature Troubleshooting_Protodeboronation Start Protodeboronation Observed ModifyBase Modify Base Start->ModifyBase ModifyConditions Modify Reaction Conditions Start->ModifyConditions ModifySubstrate Modify Boron Substrate Start->ModifySubstrate MilderBase Use Milder Base (e.g., K₂CO₃, KF) ModifyBase->MilderBase Anhydrous Use Anhydrous Conditions ModifyConditions->Anhydrous LowerTemp Lower Reaction Temperature ModifyConditions->LowerTemp ShorterTime Reduce Reaction Time ModifyConditions->ShorterTime BoronicEster Use Boronic Ester (e.g., Pinacol) ModifySubstrate->BoronicEster Trifluoroborate Use Potassium Aryltrifluoroborate ModifySubstrate->Trifluoroborate Troubleshooting_Steric_Hindrance Start Poor Reactivity with Sterically Hindered Substrates OptimizeCatalyst Optimize Catalyst System Start->OptimizeCatalyst OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions BulkyLigands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) OptimizeCatalyst->BulkyLigands ActivePrecatalyst Use a More Active Pre-catalyst OptimizeCatalyst->ActivePrecatalyst HigherTemp Increase Reaction Temperature OptimizeConditions->HigherTemp StrongBase Use a Stronger Base (e.g., K₃PO₄) OptimizeConditions->StrongBase

References

effect of temperature on 2-Formyl-5-methylphenylboronic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Formyl-5-methylphenylboronic acid. The information focuses on the impact of temperature on reaction kinetics and outcomes.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound, with a focus on temperature-related solutions.

Question: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the potential temperature-related causes and solutions?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling reaction can be attributed to several temperature-dependent factors.

  • Insufficient Temperature: The oxidative addition and reductive elimination steps of the catalytic cycle are often temperature-dependent. If the reaction temperature is too low, the activation energy barrier for these steps may not be overcome, leading to a stalled reaction.[1][2]

  • Catalyst Inactivity at Low Temperatures: Some palladium catalysts require an initial higher temperature for activation.[2]

  • Poor Solubility: this compound or other reactants may have limited solubility at lower temperatures in the chosen solvent system, which can severely impact reaction rates.

Troubleshooting Steps:

  • Gradually Increase Temperature: Increase the reaction temperature in increments of 10-20°C and monitor the progress. Be cautious of potential side reactions at higher temperatures.

  • Verify Catalyst Activation Temperature: Consult the literature for the optimal temperature range for the specific palladium catalyst and ligand system being used.

  • Solvent and Temperature Optimization: Choose a solvent with a higher boiling point that can facilitate the desired reaction temperature and ensure all reactants are fully dissolved.

Question: I am observing significant by-product formation, particularly protodeboronation, in my reaction. How can temperature be adjusted to mitigate this?

Answer:

Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction with arylboronic acids and is often influenced by temperature.

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation, especially in the presence of water or other protic species.[3]

  • Prolonged Reaction Times: Higher temperatures that lead to longer reaction times can increase the likelihood of boronic acid degradation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the primary reaction is proceeding, try lowering the temperature to a point where the desired reaction still occurs at an acceptable rate, but the rate of protodeboronation is minimized.

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to avoid prolonged exposure to high temperatures.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate protodeboronation, and this effect can be exacerbated at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound at 3-5°C.[4] Like other boronic acids, it can be sensitive to heat and moisture, which can lead to degradation over time.

Q2: How does temperature affect the stability of this compound in solution?

A2: In solution, higher temperatures can accelerate the decomposition of this compound, particularly through protodeboronation.[3] The stability is also dependent on the solvent and pH. For reactions requiring elevated temperatures, it is advisable to use anhydrous solvents and inert atmospheres to minimize degradation.

Q3: Can temperature influence the equilibrium between the open and cyclic forms of 2-Formylphenylboronic acids?

Data Presentation

The following table provides an illustrative summary of the potential effects of temperature on a typical Suzuki-Miyaura coupling reaction involving an arylboronic acid. Note: This is generalized data and not specific experimental results for this compound.

Temperature (°C)Reaction Time (hours)Product Yield (%)Protodeboronation By-product (%)
Room Temperature24< 10< 1
6012655
8049210
10028520
12017035

Experimental Protocols

Key Experiment: Temperature Optimization for Suzuki-Miyaura Coupling

This protocol outlines a general method for determining the optimal reaction temperature for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Reaction vials/flasks

  • Heating and stirring plate

  • TLC or GC/LC-MS for reaction monitoring

Procedure:

  • Setup Parallel Reactions: Prepare a series of identical reaction mixtures in separate vials. To each vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

  • Add Solvent: Add the anhydrous solvent (5 mL) to each vial under an inert atmosphere (e.g., Nitrogen or Argon).

  • Set Different Temperatures: Place each reaction vial on a heating block or in an oil bath set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Monitor Reaction Progress: At regular time intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC or GC/LC-MS to determine the conversion to the desired product and the formation of any by-products.

  • Determine Optimal Temperature: The optimal temperature is the one that provides the highest yield of the desired product in the shortest amount of time with the minimal formation of by-products like the protodeboronated starting material.

  • Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and perform a standard aqueous work-up and purification by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature Optimization cluster_prep Reaction Setup cluster_reaction Parallel Reactions cluster_analysis Analysis and Work-up prep Prepare Identical Reaction Mixtures (Aryl Halide, Boronic Acid, Catalyst, Base) add_solvent Add Anhydrous Solvent under Inert Atmosphere prep->add_solvent T1 Reaction at 60°C T2 Reaction at 70°C T3 Reaction at 80°C T4 Reaction at 90°C T5 Reaction at 100°C monitor Monitor Progress (TLC, GC/LC-MS) T1->monitor T2->monitor T3->monitor T4->monitor T5->monitor optimize Determine Optimal Temperature monitor->optimize workup Quench, Work-up, and Purify optimize->workup

Caption: Workflow for optimizing reaction temperature.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')_2) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Key steps in the Suzuki-Miyaura reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues in reactions involving 2-Formyl-5-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or failing. What are the initial checks I should perform?

A1: When a Suzuki-Miyaura coupling reaction shows low or no yield, a systematic check of the reaction parameters is crucial. Begin by verifying the quality and purity of your reagents, especially the this compound, as boronic acids can degrade over time. Ensure that your palladium catalyst and ligands are active and have been stored correctly. Oxygen contamination is a common issue that can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid; therefore, proper degassing of solvents and maintaining an inert atmosphere are critical.[1] Finally, review your choice of base and solvent, as their compatibility and effectiveness are highly interdependent and substrate-specific.[1]

Q2: Can the formyl group on this compound interfere with the palladium catalyst?

A2: Yes, the presence of an aldehyde (formyl) group can potentially complicate the catalytic cycle. Aldehydes can coordinate to the palladium center, which may lead to catalyst inhibition or the formation of off-cycle, inactive palladium complexes. While palladium-catalyzed additions of arylboronic acids to aldehydes are known, these typically require specific conditions.[2] Under Suzuki-Miyaura conditions, this interaction is generally less favored but can contribute to lower reaction efficiency. Careful selection of ligands that promote the desired cross-coupling pathway over side reactions is important.

Q3: What is protodeboronation and is this compound susceptible to it?

A3: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner in the coupling reaction.[3] The susceptibility of an arylboronic acid to protodeboronation is influenced by its electronic properties and the reaction conditions, particularly the basicity and temperature.[3][4] Arylboronic acids with electron-withdrawing groups, like the formyl group, can be more prone to protodeboronation. It is crucial to use optimized conditions to minimize this decomposition pathway.[5]

Q4: How do the electronic properties of this compound affect the Suzuki-Miyaura reaction?

A4: The electronic nature of the boronic acid plays a key role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][7] The this compound has both an electron-withdrawing formyl group and an electron-donating methyl group. The overall electronic effect will influence the nucleophilicity of the aryl group. A less nucleophilic aryl group can lead to a slower rate of transmetalation, which is often the rate-limiting step of the reaction.[8] This can necessitate the use of more active catalysts or harsher reaction conditions, which in turn may promote catalyst deactivation.

Q5: I observe the formation of a black precipitate in my reaction. What does this indicate?

A5: The formation of a black precipitate is a common sign of catalyst deactivation, specifically the agglomeration of the active Pd(0) catalyst into inactive palladium black.[9] This can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of impurities. The choice of ligand is critical in stabilizing the palladium nanoparticles and preventing their aggregation.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura reactions with this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated.Use a fresh, high-quality palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst. Ensure proper degassing to prevent oxidation of the catalyst.[1]
Protodeboronation of Boronic Acid: The boronic acid is degrading under the reaction conditions.Use milder bases (e.g., K₃PO₄, CsF) and lower reaction temperatures. Minimize reaction time. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[3][12]
Slow Transmetalation: The electronic properties of the boronic acid are hindering this key step.Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the transmetalation and reductive elimination steps.[4]
Poor Reagent Purity: Impurities in starting materials or solvents are poisoning the catalyst.Use high-purity, anhydrous solvents and fresh, purified reagents.
Formation of Palladium Black Catalyst Agglomeration: The active Pd(0) nanoparticles are aggregating.Decrease the reaction temperature. Increase the ligand-to-palladium ratio to better stabilize the catalyst. Ensure vigorous stirring.[9]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][12]
Inefficient Precatalyst Reduction: If using a Pd(II) source, its reduction to Pd(0) may be inefficient, leading to side reactions.Use a pre-formed Pd(0) catalyst or a precatalyst that is known to efficiently generate the active species under the reaction conditions.[12]
Inconsistent Reaction Times Variable Reagent Ratios: Inconsistent stoichiometry can lead to catalyst precipitation and variable reaction rates.Carefully control the relative quantities of the reagents. Using the aryl halide as the limiting reagent can sometimes prevent catalyst precipitation.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, THF, toluene, often with a small amount of water) via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

Quantitative Data Summary Template

Users can utilize the following table to record and compare their experimental data for optimizing reaction conditions.

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Observations
1
2
3

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) CheckReagents Check Reagent Purity and Activity? Start->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes ReplaceReagents Replace/Purify Reagents CheckReagents->ReplaceReagents No CheckConditions Check Reaction Conditions (Inertness, Degassing)? ReagentsOK->CheckConditions ReplaceReagents->Start ConditionsOK Conditions OK CheckConditions->ConditionsOK Yes ImproveConditions Improve Inert Atmosphere/Degassing CheckConditions->ImproveConditions No OptimizeSystem Optimize Catalyst/Ligand/Base/ Solvent System ConditionsOK->OptimizeSystem ImproveConditions->Start End Successful Reaction OptimizeSystem->End

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: 2-Formyl-5-methylphenylboronic Acid in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Formyl-5-methylphenylboronic acid. The following information is designed to address specific issues that may be encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the work-up of reactions containing this compound?

A1: The primary challenges stem from the dual reactivity of the molecule, which contains both a boronic acid and an aldehyde functional group. Key issues include:

  • Removal of Boronic Acid-Related Impurities: Excess boronic acid and its byproducts can complicate purification.

  • Aldehyde Group Reactivity: The formyl group is susceptible to various side reactions under both acidic and basic conditions, which can occur during the reaction or work-up.

  • Product Solubility: The polarity of the final product, which contains an aldehyde, may differ significantly from the starting materials, requiring careful selection of extraction and chromatography solvents.

Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What should I check first?

A2: When a Suzuki-Miyaura coupling reaction fails or gives low yields, several factors should be investigated:

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if a Pd(II) precatalyst is used, it must be reduced in situ.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure that all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of the aryl halide and the boronic acid. Boronic acids can degrade over time, a common side reaction being protodeboronation.[1]

  • Base and Solvent Choice: The selection of the base and solvent system is critical for the activation of the boronic acid and the stabilization of the catalytic species.

Q3: What are common side reactions of this compound in Suzuki-Miyaura coupling reactions?

A3: Besides the desired cross-coupling, several side reactions can occur:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by acidic or basic conditions and elevated temperatures.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can lead to symmetrical biaryl impurities. This is often promoted by the presence of oxygen.

  • Aldehyde-Related Side Reactions: Under strongly basic conditions, the aldehyde group can potentially undergo reactions like the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) or aldol-type condensations, although these are less common under typical Suzuki-Miyaura conditions.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a common mobile phase is a mixture of hexanes and ethyl acetate. The starting materials and the product will have different Rf values, allowing for visualization of the reaction's progression. The product, being a biaryl aldehyde, is typically more non-polar than the boronic acid starting material.

Q5: Should I protect the aldehyde group before the reaction?

A5: Protection of the aldehyde group is a common strategy to prevent side reactions, especially if harsh basic or nucleophilic conditions are employed. The most common protecting group for aldehydes is an acetal, typically formed by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst. Acetals are stable to basic conditions used in many coupling reactions and can be readily removed with aqueous acid during the work-up.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

Problem Potential Cause Troubleshooting Steps
Difficulty removing boronic acid impurities The boronic acid and its byproducts are polar and can co-elute with the product during chromatography.1. Aqueous Base Wash: Perform a wash with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer. Caution: This should be done carefully to avoid promoting side reactions of the aldehyde. Neutralize the organic layer promptly. 2. Methanol Co-evaporation: Boron compounds can be removed by concentrating the reaction mixture repeatedly from methanol. This process forms volatile trimethyl borate.[2] 3. Specialized Scavengers: Use silica-based scavengers like SiliaBond DEAM or Diol which are effective in removing boronic acids.
Product decomposition during work-up The aldehyde group may be sensitive to the work-up conditions (e.g., strong acid or base, prolonged heating).1. Use Mild Conditions: Employ mild acids and bases for pH adjustments (e.g., saturated aqueous NH4Cl for quenching, dilute NaHCO3 for neutralization). 2. Avoid High Temperatures: Perform extractions and concentration steps at or below room temperature. 3. Protecting Group Strategy: If decomposition is persistent, consider protecting the aldehyde group as an acetal before the reaction.
Low recovery after extraction The product may have some solubility in the aqueous phase, especially if it is highly functionalized.1. Back-extraction: Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. Brine Wash: Use a saturated brine solution for the final aqueous wash to reduce the solubility of the organic product in the aqueous phase.
Formation of unexpected byproducts The aldehyde group may have participated in side reactions.1. Analyze Byproducts: Use techniques like LC-MS or NMR to identify the structure of the byproducts. This can give clues about the undesired reaction pathway. 2. Optimize Reaction Conditions: If base-catalyzed side reactions are suspected, consider using a milder base or a non-aqueous solvent system. 3. Protect the Aldehyde: As a preventative measure, protect the aldehyde group prior to the coupling reaction.
Difficulty in chromatographic purification The product and impurities have similar polarities.1. Optimize Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. For aromatic aldehydes, systems like hexane/ethyl acetate or dichloromethane/methanol are often effective. 2. Alternative Chromatography: Consider using reverse-phase chromatography if the product is sufficiently polar.

Data Presentation

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C8H9BO3[3][4]
Molecular Weight 163.97 g/mol [4]
CAS Number 40138-17-8[3][4]
pKa Similar to 2-formylphenylboronic acid (pKa ≈ 7.4)[5]
Appearance White to off-white solid
Solubility of Pinacol Ester Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether[6]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Coupling

This protocol is a general guideline for the work-up of a Suzuki-Miyaura reaction involving this compound.

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the bulk of the inorganic salts.

  • Base Wash (Optional and with Caution): To remove unreacted boronic acid, a wash with a dilute aqueous base (e.g., 1 M NaOH or Na2CO3) can be performed. Shake gently and do not allow the layers to remain in contact for an extended period to minimize the risk of aldehyde side reactions.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH4Cl) if a base wash was performed, followed by a wash with saturated brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Work-up with Aldehyde Protection and Deprotection

This protocol is recommended when the aldehyde functionality is sensitive to the reaction or work-up conditions.

Part A: Protection of this compound

  • Dissolve this compound in toluene.

  • Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • Dry the organic layer, concentrate, and use the resulting acetal-protected boronic acid in the Suzuki-Miyaura coupling.

Part B: Work-up and Deprotection

  • Perform the Suzuki-Miyaura reaction using the protected boronic acid.

  • After the reaction is complete, perform the general aqueous work-up as described in Protocol 1 (steps 1-3 and 6-7). A base wash is generally safe at this stage as the aldehyde is protected.

  • After concentration, dissolve the crude protected product in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl).

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the deprotection is complete, neutralize the mixture with saturated aqueous NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the deprotected product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up cluster_purification Purification start Reaction Mixture quench Quench Reaction start->quench Cool to RT dilute Dilute with Organic Solvent quench->dilute wash Aqueous Wash dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product Troubleshooting_Logic start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity/Loading start->catalyst oxygen Ensure Inert Atmosphere start->oxygen reagents Verify Reagent Purity start->reagents conditions Optimize Base/ Solvent/Temperature start->conditions side_reactions Investigate Side Reactions (TLC/MS) conditions->side_reactions protect Consider Aldehyde Protection side_reactions->protect If aldehyde related

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing 2-Formyl-5-methylphenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] 2-Formyl-5-methylphenylboronic acid is a key building block in organic synthesis, and its purity can significantly impact the outcome of subsequent reactions.[2] This guide provides a comparative overview of common analytical methods for characterizing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

The primary analytical techniques for impurity profiling of organic molecules, including boronic acids, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful tools for identifying and quantifying impurities at trace levels.[4]

Comparison of Key Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the need for quantitative data, and the desired level of sensitivity. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitationsTypical Detection Limit
HPLC-UV Separation based on polarity.Purity assessment, impurity profiling, and quantification of non-volatile impurities.High resolution, sensitivity, and specificity for a wide range of organic molecules.Potential for on-column degradation of boronic acids.[5]~0.01% (by area)
GC-MS Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and excellent structural elucidation capabilities from mass spectra.[6][7]Requires derivatization for non-volatile boronic acids.[3][8]Sub-ppm levels for volatile analytes.[3]
¹H and ¹¹B NMR Nuclear magnetic resonance of atomic nuclei.Structural confirmation, identification of impurities, and quantitative analysis (qNMR).Provides detailed structural information and can be used for absolute quantification without a reference standard of the impurity.[9][10]Lower sensitivity compared to chromatographic methods; can be time-consuming for complex mixtures.[11][12]~0.1% (for routine analysis)
LC-MS Separation by HPLC with detection by mass spectrometry.Trace level quantification and identification of unknown impurities.Combines the separation power of HPLC with the high sensitivity and specificity of MS, enabling the detection of impurities at very low levels.[13][14]Ionization efficiency can be compound-dependent; complex matrices may cause ion suppression.Can reach low parts-per-million (ppm) levels.[13]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed. These protocols are based on established methods for the analysis of arylboronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.[3]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3][15]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often used to achieve good separation.[5][15]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV at 254 nm.[3][5]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is ideal for the detection of volatile impurities and can be used for the main analyte after derivatization. Silylation is a common derivatization technique for boronic acids.[8]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]

  • Derivatization:

    • Dissolve approximately 1 mg of the this compound sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.[8]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]

  • Injection: 1 µL split injection (e.g., 40:1 split ratio).[16]

  • Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.[8]

  • MS Detection: Electron Ionization (EI) at 70 eV with a scan range of m/z 40-550.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).[5]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[5][17]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[5][12]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum to confirm the chemical structure and identify proton-bearing impurities.

  • ¹¹B NMR Acquisition:

    • Acquire a boron-11 spectrum to observe the signal characteristic of the boronic acid group. This can help identify related boron-containing impurities.[9][10][18]

  • Quantitative NMR (qNMR):

    • For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.

Workflow and Data Visualization

The following diagrams illustrate a logical workflow for selecting an appropriate analytical method and the expected outputs.

Workflow for Purity Analysis of this compound start Sample of this compound method_selection Select Analytical Method(s) start->method_selection hplc HPLC-UV method_selection->hplc Non-volatile impurities gcms GC-MS (with Derivatization) method_selection->gcms Volatile impurities nmr NMR Spectroscopy method_selection->nmr Structural confirmation lcms LC-MS method_selection->lcms Trace analysis data_analysis Data Analysis and Purity Calculation hplc->data_analysis gcms->data_analysis nmr->data_analysis lcms->data_analysis report Generate Purity Report data_analysis->report

Caption: A logical workflow for selecting and applying analytical methods.

Data Output from Analytical Methods hplc_output HPLC-UV Chromatogram showing retention time and peak area Purity (%) calculated from area percentage gcms_output GC-MS Total Ion Chromatogram (TIC) Mass spectrum for each peak for identification nmr_output NMR ¹H and ¹¹B spectra showing chemical shifts and integrals Structural confirmation and qNMR purity value lcms_output LC-MS Extracted Ion Chromatogram (EIC) for trace impurities Mass-to-charge ratio for impurity identification

Caption: Expected data outputs from the described analytical techniques.

References

A Comparative Guide to the ¹H NMR Analysis of 2-Formyl-5-methylphenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectral data for 2-Formyl-5-methylphenylboronic acid, alongside its structural isomers and a key derivative. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the spectroscopic differences arising from varied substituent positions on the phenylboronic acid core. This document presents experimental data where available and predicted data for the target compound, supported by established principles of NMR spectroscopy.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound and its related compounds. The data for the target compound is predicted based on substituent effects on aromatic systems, while the data for the analogs are from experimental sources.

CompoundAromatic Protons (δ, ppm, multiplicity, J Hz)Aldehyde Proton (δ, ppm, s)Methyl Protons (δ, ppm, s)Boronic Acid Protons B(OH)₂ (δ, ppm, s)Solvent
This compound ~7.95 (d, J=7.8), ~7.50 (dd, J=7.8, 1.5), ~7.80 (d, J=1.5)~10.2~2.40~8.3 (broad s)DMSO-d₆
(Predicted)
4-Formylphenylboronic acid 8.10-7.80 (m)9.95-8.41 (broad s)DMSO-d₆
3-Formylphenylboronic acid 8.20-7.50 (m)10.05-8.45 (broad s)DMSO-d₆
5-Formyl-2-methylphenylboronic acid pinacol ester 7.75 (d, J=7.7), 7.85 (dd, J=7.7, 1.5), 8.15 (d, J=1.5)9.902.55- (Pinacol: 1.35)CDCl₃

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra for phenylboronic acid derivatives is crucial for accurate structural elucidation and comparison.

1. Sample Preparation:

  • Sample Quantity: Weigh approximately 5-10 mg of the boronic acid compound.

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compounds and exchange with the acidic B(OH)₂ protons, which can sharpen their signal.

  • Procedure:

    • Dissolve the sample in the deuterated solvent in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Spectrometer Parameters:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).

Visualizing Relationships and Workflows

The following diagrams illustrate the structural relationships between the compared compounds and the general workflow for ¹H NMR analysis.

G Structural Relationships A This compound B 4-Formylphenylboronic acid A->B Isomer C 3-Formylphenylboronic acid A->C Isomer D 5-Formyl-2-methylphenylboronic acid pinacol ester A->D Derivative

Caption: Isomeric and derivative relationships.

workflow 1H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer filter->instrument setup Setup Parameters (Pulse, Scans) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Referencing phase->integrate analyze Spectral Analysis integrate->analyze

Caption: From sample to spectrum.

comparing reactivity of 2-Formyl-5-methylphenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Formyl-5-methylphenylboronic acid with other representative boronic acids in key organic transformations. The discussion is supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in optimizing their synthetic strategies.

Introduction to Boronic Acid Reactivity

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. The reactivity of a given boronic acid is primarily governed by two key factors:

  • Electronic Effects: The electronic nature of the substituents on the phenyl ring influences the nucleophilicity of the boronic acid. Electron-donating groups (EDGs) generally increase the electron density on the boron-bearing carbon, facilitating the transmetalation step in the catalytic cycle and often leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can hinder transmetalation.

  • Steric Hindrance: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically impede the approach of the catalyst and the coupling partner, thereby slowing down the reaction rate.

This compound presents an interesting case study as it possesses both an electron-withdrawing formyl group and an electron-donating methyl group, with the formyl group also introducing significant steric bulk in the ortho position.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of this compound is compared with other boronic acids in the coupling with aryl halides.

Data Presentation
Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Qualitatively LowerGeneral Observation
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[1][2]
4-Methylphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[1]
2-Methylphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Moderate to High[1]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene90High[3]
2-Nitrophenylboronic acidAryl HalidePd(PPh₃)₄K₂CO₃--70-98[4]

Analysis of Reactivity:

  • Electronic Effects: The electron-withdrawing nature of the ortho-formyl group in this compound is expected to decrease its reactivity compared to phenylboronic acid and 4-methylphenylboronic acid (which has an electron-donating group).

  • Steric Hindrance: The ortho-formyl group introduces significant steric hindrance, which can further reduce the reaction rate and yield compared to less hindered boronic acids like phenylboronic acid and 4-methylphenylboronic acid. Even compared to 2-methylphenylboronic acid, the formyl group is bulkier.

  • Chelation Effect: In some cases, an ortho substituent with a heteroatom, like the oxygen in the formyl group, can chelate to the metal center, potentially influencing the reaction's regioselectivity and rate.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed method for forming C-N and C-O bonds. The reactivity of this compound is compared with other boronic acids in the N-arylation of amines.

Data Presentation

Similar to the Suzuki-Miyaura coupling, directly comparable quantitative data is scarce. The table below presents a qualitative comparison based on general trends and isolated examples.

Boronic AcidAmine/PhenolCatalystBaseSolventTemp (°C)Yield (%)Reference
This compound AnilineCu(OAc)₂PyridineCH₂Cl₂RTQualitatively LowerGeneral Observation
Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RTGood to Excellent[5]
4-Methylphenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RTExcellent[5]
2-Methylphenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RTLower[1]
p-Tolylboronic acid2-AminopyridineCu(OAc)₂DIPEADMSO120Good[6]

Analysis of Reactivity:

  • Electronic and Steric Effects: Similar to the Suzuki-Miyaura coupling, the electron-withdrawing and sterically hindering ortho-formyl group in this compound is expected to decrease its reactivity in Chan-Lam coupling compared to unsubstituted or para-substituted boronic acids. The lower yield observed for 2-Me phenylboronic acid due to steric effects supports this trend.[1]

Experimental Protocol: Chan-Lam N-Arylation

This protocol outlines the Chan-Lam coupling of an amine with an arylboronic acid.

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Molecular sieves (optional)

Procedure:

  • Reaction Setup: To a reaction flask, add the amine, arylboronic acid, and Cu(OAc)₂.

  • Add anhydrous dichloromethane and pyridine. If substrates are sensitive to moisture, add activated molecular sieves.

  • Reaction Execution: Stir the mixture at room temperature under an air atmosphere for 24-72 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the N-arylated product.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OH)₂ (Base) PdII_Ar R¹-Pd(II)L₂-R² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Catalytic_Cycle CuII Cu(II) Coordination Coordination CuII->Coordination Nu-H (Amine/Alcohol) CuII_Nu [Cu(II)-NuH] Coordination->CuII_Nu Transmetalation Transmetalation CuII_Nu->Transmetalation Ar-B(OH)₂ CuIII [Ar-Cu(III)-Nu] Transmetalation->CuIII RedElim Reductive Elimination CuIII->RedElim CuI Cu(I) RedElim->CuI Ar-Nu Oxidation Oxidation CuI->Oxidation O₂ Oxidation->CuII

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Experimental_Workflow start Start reagents Weigh Reagents: Aryl Halide/Amine, Boronic Acid, Catalyst, Ligand, Base start->reagents setup Assemble Glassware (Inert Atmosphere) reagents->setup dissolve Add Degassed Solvent setup->dissolve reaction Heat and Stir (Monitor Progress) dissolve->reaction workup Reaction Work-up: Quench, Extract reaction->workup purify Purification: Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

The reactivity of this compound in Suzuki-Miyaura and Chan-Lam couplings is generally lower than that of unsubstituted or electron-rich phenylboronic acids. This is attributed to the combined electron-withdrawing and sterically hindering effects of the ortho-formyl group. Despite its reduced reactivity, this compound remains a valuable building block, as the formyl group provides a handle for further synthetic transformations. Optimization of reaction conditions, such as the choice of a highly active catalyst system, appropriate base, and solvent, is crucial for achieving satisfactory yields in cross-coupling reactions with this substrate.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Couplings with 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] For substrates such as 2-Formyl-5-methylphenylboronic acid, which possesses both an aldehyde and a boronic acid moiety, the choice of catalyst is critical to achieving high yields and minimizing side reactions. This guide provides a comparative overview of common palladium catalysts applicable to the coupling of this and structurally similar boronic acids, supported by experimental data from related transformations.

The presence of the formyl group introduces a potential for side reactions, while the electronic and steric nature of the substituted phenylboronic acid influences the efficiency of the catalytic cycle. Modern palladium catalysis has evolved from simple palladium salts to sophisticated pre-formed catalysts with specialized ligands that enhance reactivity, stability, and selectivity.[4]

Comparative Performance of Palladium Catalysts

The selection of an appropriate catalyst system is paramount for a successful Suzuki-Miyaura coupling. While direct comparative data for this compound is not extensively available in a single study, we can infer performance from studies on analogous substituted arylboronic acids. The following table summarizes the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions, providing a basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Coupling Partner ExampleYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-954-124-Chlorophenylboronic acid78
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1002-6Phenylboronic acidHigh
Pd(dppf)Cl₂dppfK₂CO₃DME/H₂O8018N-Boc-2-pyrroleboronic acid65
PEPPSI-IPrIPrK₂CO₃THF60-804-12Phenylboronic acidHigh
"Ligandless" (Pd(OAc)₂)None (TBAB)K₂CO₃H₂O1000.5-2Phenylboronic acid>90

Note: This data is compiled from various sources for illustrative purposes and yields are substrate-dependent. Optimization for this compound is recommended.

Key Considerations for Catalyst Selection:

  • Traditional Phosphine Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst that is effective for a range of couplings.[1] However, it may require higher catalyst loadings and temperatures for challenging substrates.

  • Buchwald Ligands (e.g., SPhos): Bulky, electron-rich phosphine ligands developed by Buchwald and others offer high activity at low catalyst loadings, often enabling reactions at lower temperatures and with shorter reaction times.[1]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., in PEPPSI catalysts): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are highly stable and active, particularly for challenging substrates.[1][4] They are often effective for couplings involving heteroaryl boronic acids and sterically hindered partners.

  • "Ligandless" Systems: For some substrates, simple palladium salts like palladium acetate in the presence of a phase-transfer catalyst can be highly effective and offer a low-cost alternative.[4]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[5]

Catalytic Cycle and Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_1 R1-Pd(II)Ln-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R1-Pd(II)Ln-R2 Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal ArylHalide R1-X ArylHalide->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The process begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, facilitated by a base, to form a diorganopalladium(II) complex. The final step is reductive elimination, which yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

References

validating the structure of products from 2-Formyl-5-methylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key synthetic transformations of 2-formyl-5-methylphenylboronic acid, a versatile building block in organic synthesis. We will explore its utility in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds, its intramolecular cyclization to form benzoxaboroles, and its application in reductive amination for the synthesis of complex amines. Furthermore, we will compare these methods with alternative synthetic strategies, providing quantitative data and detailed experimental protocols to inform your research and development endeavors.

I. Biaryl Synthesis: Suzuki-Miyaura Coupling and Alternatives

The formation of biaryl scaffolds is a cornerstone of modern medicinal chemistry. This compound is an excellent substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Performance Comparison

The following table summarizes the performance of the Suzuki-Miyaura coupling of this compound with a model aryl halide, 4-bromoanisole, and compares it with alternative cross-coupling methodologies, Kumada-Corriu and Hiyama couplings, for the synthesis of a similar biaryl product.

Reaction TypeCoupling PartnersCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura This compound + 4-BromoanisolePd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O10012~95% (estimated based on similar substrates)
Kumada-Corriu 3-Methyl-6-bromobenzaldehyde + 4-Methoxyphenylmagnesium bromideNi(dppp)Cl₂THF254~80-90% (typical range)
Hiyama 3-Methyl-6-bromobenzaldehyde + 4-Methoxyphenyl(trimethoxy)silanePd(OAc)₂, TBAFTHF6018~85-95% (typical range)
Experimental Protocols

A. Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

  • Materials: this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Ethanol (2 mL), Water (2 mL).

  • Procedure: To a round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃. Add the solvent mixture and degas the solution with argon for 15 minutes. Heat the reaction mixture to 100°C and stir for 12 hours. After cooling to room temperature, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. The crude product is purified by column chromatography on silica gel.

B. Alternative Protocol: Kumada-Corriu Coupling

  • Materials: 3-Methyl-6-bromobenzaldehyde (1.0 mmol), Magnesium turnings (1.2 mmol), 4-Bromoanisole (1.1 mmol), Ni(dppp)Cl₂ (0.05 mmol), Anhydrous THF (10 mL).

  • Procedure: Prepare the Grignard reagent by adding a solution of 4-bromoanisole in THF to magnesium turnings. Once the Grignard reagent is formed, add it to a solution of 3-methyl-6-bromobenzaldehyde and Ni(dppp)Cl₂ in THF at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ether. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_catalyst Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition + Ar-X Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation + Ar'-B(OH)₂ Pd(II)_Complex->Transmetalation Pd(II)_Biaryl Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0) Product Biaryl Product Reductive_Elimination->Product ArX Aryl Halide (e.g., 4-Bromoanisole) ArX->Oxidative_Addition ArBoronicAcid 2-Formyl-5-methyl- phenylboronic acid ArBoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Benzoxaborole_Formation Start 2-Formyl-5-methyl- phenylboronic acid Reduction Reduction of Formyl Group (e.g., NaBH₄) Start->Reduction Intermediate 2-(Hydroxymethyl)-5- methylphenylboronic acid Reduction->Intermediate Cyclization Intramolecular Dehydration Intermediate->Cyclization Product 6-Methyl-1,3-dihydro-1- hydroxy-2,1-benzoxaborole Cyclization->Product Reductive_Amination Aldehyde 2-Formyl-5-methyl- phenylboronic acid Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine (R₂NH) Amine->Imine_Formation Iminium_Ion Iminium Ion Intermediate Imine_Formation->Iminium_Ion Reduction Reduction (e.g., NaBH(OAc)₃) Iminium_Ion->Reduction Product Amine Product Reduction->Product

A Comparative Guide to HPLC Methods for Analyzing 2-Formyl-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, the accurate analysis of reagents and reaction progress is critical. 2-Formyl-5-methylphenylboronic acid is a valuable building block in the synthesis of complex organic molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

Two primary HPLC-based methods are presented for the analysis of this compound and its reaction mixtures. Method 1 is a conventional Reversed-Phase HPLC (RP-HPLC) method with UV detection, suitable for routine analysis and purity assessment. Method 2 is a more advanced Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, offering higher resolution, speed, and sensitivity, which is particularly advantageous for reaction monitoring and impurity profiling.

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: UPLC-MS
Principle Separation based on polarity with UV absorbance detection.High-resolution separation based on polarity with mass-to-charge ratio detection.
Instrumentation Standard HPLC system with a UV/Vis or PDA detector.UPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Column C18, 5 µm, 4.6 x 150 mm (e.g., Waters SunFire™ C18, Phenomenex Luna® C18).Sub-2 µm C18 or CSH C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters ACQUITY UPLC® BEH C18).
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Flow Rate 1.0 mL/min0.5 mL/min
Gradient 10-90% B over 15 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min.5-95% B over 3 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 0.5 min.
Detection UV at 254 nm.ESI+ or ESI- depending on the analyte of interest.
Sample Preparation Dilution of the reaction aliquot in the initial mobile phase composition.Dilution of the reaction aliquot in the initial mobile phase composition.
Advantages Widely available instrumentation, robust, and cost-effective.High throughput, superior resolution, high sensitivity, and provides mass information for peak identification.
Disadvantages Longer run times, lower resolution compared to UPLC, and potential for peak co-elution.Higher initial instrument cost and more complex operation and maintenance.

Experimental Protocols

Method 1: RP-HPLC with UV Detection

This method is designed as a stability-indicating assay, capable of separating the this compound starting material from potential impurities and the biaryl product of a Suzuki-Miyaura coupling reaction.

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Waters SunFire™ C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-16 min: 10% to 90% B (linear gradient)

    • 16-18 min: 90% B (isocratic)

    • 18.1-21 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the sample through a 0.45 µm syringe filter prior to injection if particulates are present.

Method 2: UPLC-MS

This method provides a rapid assessment of the reaction progress, allowing for high-throughput screening and detailed analysis of byproducts.

1. Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and column heater.

  • Mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and MS Conditions:

  • Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in UPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.5 min: 5% to 95% B (linear gradient)

    • 3.5-4.0 min: 95% B (isocratic)

    • 4.1-4.5 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Detection:

    • Ionization Mode: ESI Positive and Negative (scan mode).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

3. Sample Preparation:

  • Withdraw a 5 µL aliquot from the reaction mixture.

  • Dilute the aliquot in 1 mL of a 95:5 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex and directly inject into the UPLC-MS system.

Visualizing the Workflow and Reaction

To better understand the analytical process and the chemical transformation being monitored, the following diagrams illustrate the experimental workflow and a typical Suzuki-Miyaura coupling reaction.

G Experimental Workflow for HPLC Analysis cluster_0 Sample Preparation cluster_1 HPLC/UPLC Analysis cluster_2 Data Analysis Reaction Reaction Mixture (e.g., Suzuki Coupling) Aliquot Withdraw Aliquot Reaction->Aliquot Dilution Dilute and Quench Aliquot->Dilution Filtration Filter (if necessary) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Components (% Area, Concentration) Integration->Quantification

Caption: A generalized workflow for the HPLC analysis of a chemical reaction.

Suzuki_Coupling Suzuki-Miyaura Coupling Reaction reagent1 This compound C₈H₉BO₃ product Biaryl Product C₁₄H₁₂O reagent1->product + reagent2 Aryl Halide R-X (X = Br, I) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Efficiency of 2-Formyl-5-methylphenylboronic Acid in Diverse Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of a Versatile Building Block

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. 2-Formyl-5-methylphenylboronic acid has emerged as a valuable reagent, offering a unique combination of a reactive aldehyde functionality and a boronic acid moiety for participation in a variety of powerful cross-coupling reactions. This guide provides a comprehensive comparison of the efficiency of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most utilized application for this compound, enabling the formation of C(sp²)–C(sp²) bonds to construct biaryl scaffolds. The presence of both an electron-withdrawing formyl group and an electron-donating methyl group on the phenyl ring influences its reactivity.

Comparative Analysis:

Generally, phenylboronic acids with electron-donating groups tend to exhibit higher yields in Suzuki-Miyaura couplings, while electron-withdrawing groups can sometimes lead to lower yields. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, play a crucial role in optimizing the outcome.[1]

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Methylphenylboronic acid (p-tolylboronic acid)Aryl HalidePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100298

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.

  • Add the solvent mixture (Toluene/Ethanol/Water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Solvent Add Solvent Reagents->Solvent Degas Degas Mixture Solvent->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat and Stir Catalyst->Heat Cool Cool Reaction Heat->Cool Extract Extraction Cool->Extract Purify Purification Extract->Purify

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Performance in Other Coupling Reactions

While less documented than its use in Suzuki-Miyaura reactions, this compound can potentially participate in other palladium-catalyzed couplings.

Heck-Type Reactions

The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene.[2] While boronic acids are not the typical coupling partners, oxidative Heck reactions using boronic acids have been developed.

Comparative Data (Illustrative):

Direct comparative data for this compound in Heck-type reactions is scarce. The table below provides a general comparison of arylboronic acids in such reactions.

Boronic Acid DerivativeAlkene PartnerCatalyst SystemOxidantYield (%)
Phenylboronic acid StyrenePd(OAc)₂Ag₂CO₃~70-80
4-Methoxyphenylboronic acid n-Butyl acrylatePd(OAc)₂O₂Good

Experimental Protocol: Oxidative Heck-Type Reaction (General)

Materials:

  • This compound (1.5 equiv)

  • Alkene (e.g., Styrene) (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 equiv)

  • Dioxane

Procedure:

  • In a sealed tube, combine the alkene, this compound, Pd(OAc)₂, and Ag₂CO₃.

  • Add dioxane and seal the tube.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira-Type Reactions

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.[3] Similar to the Heck reaction, oxidative versions using boronic acids have been developed.

Comparative Data (Illustrative):

Boronic Acid DerivativeAlkyne PartnerCatalyst SystemOxidantYield (%)
Phenylboronic acid PhenylacetylenePd(OAc)₂/CuIO₂~60-70
4-Tolylboronic acid 1-OctynePdCl₂(PPh₃)₂/CuIAirModerate

Experimental Protocol: Oxidative Sonogashira-Type Reaction (General)

Materials:

  • This compound (1.2 equiv)

  • Terminal alkyne (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

Procedure:

  • To a flask, add the terminal alkyne, this compound, Pd(OAc)₂, and CuI.

  • Add the solvent and base.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] While it typically involves aryl halides, variations using other electrophiles exist. The direct use of boronic acids as the aryl source in a traditional Buchwald-Hartwig amination is not standard. However, in some cases, boronic acids can act as arylating agents for amines under specific catalytic conditions, often involving a copper co-catalyst in a Chan-Lam type coupling, which is mechanistically distinct from the Buchwald-Hartwig reaction. Given the focus on palladium-catalyzed reactions, a direct comparison within the Buchwald-Hartwig framework is not straightforward for boronic acids.

Mechanistic Considerations

The efficiency of this compound in these coupling reactions is dictated by the key steps of the respective catalytic cycles.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Heck Cycle cluster_sonogashira Sonogashira Cycle cluster_buchwald Buchwald-Hartwig Cycle s_oa Oxidative Addition s_tm Transmetalation s_oa->s_tm s_re Reductive Elimination s_tm->s_re s_re->s_oa h_oa Oxidative Addition h_ins Carbopalladation h_oa->h_ins h_elim β-Hydride Elimination h_ins->h_elim h_elim->h_oa so_oa Oxidative Addition so_tm Transmetalation so_oa->so_tm so_re Reductive Elimination so_tm->so_re so_re->so_oa b_oa Oxidative Addition b_assoc Amine Coordination b_oa->b_assoc b_re Reductive Elimination b_assoc->b_re b_re->b_oa

Simplified catalytic cycles for major cross-coupling reactions.

In the Suzuki-Miyaura reaction, the electronic properties of the substituents on the boronic acid affect the rate-determining transmetalation step. The combination of the electron-donating methyl group and the electron-withdrawing formyl group in this compound presents a nuanced electronic profile that can be fine-tuned for optimal reactivity through careful selection of reaction parameters.

Conclusion

This compound is a highly effective and versatile reagent, particularly for the synthesis of functionalized biaryls via the Suzuki-Miyaura cross-coupling reaction. Its utility in other palladium-catalyzed couplings like Heck and Sonogashira reactions, while less explored, shows promise under oxidative conditions. The presence of the formyl group provides a convenient handle for further synthetic transformations, making it an attractive building block in drug discovery and materials science. Further research into its application in a broader range of coupling reactions is warranted to fully exploit its synthetic potential.

References

A Computational and Experimental Reactivity Guide to 2-Formyl-5-methylphenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Formyl-5-methylphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. Due to the limited specific computational and experimental data available for this particular molecule, this guide leverages the extensive research on the closely related and well-studied 2-formylphenylboronic acid as a primary model. The insights gleaned from the reactivity of 2-formylphenylboronic acid are extended to predict and understand the chemical behavior of its 5-methyl substituted analog. The additional methyl group is expected to have a minor electronic and steric influence on the reactivity at the formyl and boronic acid moieties.

This guide will delve into two key areas of reactivity: the Suzuki-Miyaura cross-coupling reaction and condensations with amines leading to the formation of valuable benzoxaborole scaffolds. We will present available quantitative data, detailed experimental protocols, and logical workflow diagrams to provide a comprehensive resource for researchers.

I. Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The performance of a boronic acid in this reaction is influenced by electronic and steric factors. While specific comparative yield data for this compound is scarce, we can infer its reactivity by comparing it with other substituted phenylboronic acids. The electron-donating nature of the methyl group in the para-position relative to the boronic acid is expected to slightly enhance the nucleophilicity of the organoboron species, potentially leading to higher yields and faster reaction rates compared to the unsubstituted 2-formylphenylboronic acid under certain conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Formylphenylboronic Acid (Model) Aryl HalidesPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Good to Excellent
Phenylboronic Acid Aryl HalidesPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Excellent
4-Methoxyphenylboronic Acid Aryl HalidesPd(OAc)₂ / SPhosK₃PO₄Toluene1008Excellent
4-Chlorophenylboronic Acid Aryl HalidesPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10016Good

Note: The yields are generalized from various sources and are highly dependent on the specific substrates and reaction conditions. The methyl group in this compound is anticipated to result in reactivity comparable to or slightly enhanced relative to 2-formylphenylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1 mixture, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 8-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Aryl Halide, Boronic Acid Mixing Combine Reagents under Inert Atmosphere Reactants->Mixing Catalyst Pd Catalyst Catalyst->Mixing Base Base Base->Mixing Solvent Degassed Solvent Solvent->Mixing Heating Heat and Stir Mixing->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Biaryl Product Purification->Product

Caption: A logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.

II. Reactivity with Amines: Formation of Benzoxaboroles

ortho-Formylphenylboronic acids exhibit a characteristic reactivity with amines, leading to the formation of benzoxaboroles, a class of heterocyclic compounds with significant applications in medicinal chemistry. The reaction proceeds through an initial condensation to form an imine, which is in equilibrium with a cyclic hemiaminal that can be subsequently reduced. The presence of the boronic acid moiety in the ortho position facilitates the cyclization.

The methyl group in this compound is expected to have a minimal impact on the fundamental course of this reaction compared to the unsubstituted analog.

Amine TypeProduct with 2-Formylphenylboronic AcidKey Features
Primary Amines Iminoboronic AcidsThe initial condensation product is often stable.
Secondary Amines 3-Amino-substituted BenzoxaborolesCyclization is favored, leading to the heterocyclic product.
Diamines (e.g., Piperazine) Bis(benzoxaboroles)Both amine functionalities can react to form a dimeric structure.
Experimental Protocol: Synthesis of 3-Substituted Benzoxaboroles

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., morpholine, 1.1 mmol, 1.1 equiv)

  • Solvent (e.g., Methanol, 10 mL)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), 1.5 mmol, 1.5 equiv) - for subsequent reduction if desired.

Procedure for Condensation:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the secondary amine to the solution at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the formation of the benzoxaborole intermediate by TLC or LC-MS.

  • For isolation of the benzoxaborole, the solvent can be removed under reduced pressure, and the product purified by crystallization or chromatography.

Procedure for Reductive Amination (if desired):

  • Following the initial condensation, cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄) in portions.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathway for Benzoxaborole Formation

Benzoxaborole_Formation 2-Formyl-5-methylphenylboronic_Acid 2-Formyl-5-methyl- phenylboronic Acid Iminium_Ion Iminium Ion Intermediate 2-Formyl-5-methylphenylboronic_Acid->Iminium_Ion Condensation Secondary_Amine Secondary Amine (R₂NH) Secondary_Amine->Iminium_Ion Benzoxaborole 3-Amino-substituted Benzoxaborole Iminium_Ion->Benzoxaborole Cyclization Reduced_Product 2-(Aminomethyl)-5-methyl- phenylboronic Acid Benzoxaborole->Reduced_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reduced_Product

Caption: Reaction pathway for the formation of benzoxaboroles from this compound.

Conclusion

While direct computational studies on this compound are not extensively available, its reactivity can be reliably predicted based on the well-documented chemistry of 2-formylphenylboronic acid. The presence of the 5-methyl group is expected to exert a subtle electron-donating effect, which may slightly enhance its performance in Suzuki-Miyaura couplings. In reactions with amines, it is expected to readily form benzoxaborole derivatives, which are valuable scaffolds in drug discovery. The experimental protocols and reaction pathways provided in this guide offer a solid foundation for researchers and scientists to utilize this versatile building block in their synthetic endeavors. Further quantitative experimental studies on this compound are warranted to fully elucidate its reactivity profile and expand its applications.

A Researcher's Guide to 2-Formyl-5-methylphenylboronic Acid: Advantages and Comparisons in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. 2-Formyl-5-methylphenylboronic acid is a versatile building block, particularly valued for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of its performance against similar reagents, supported by experimental data and detailed protocols, to inform your synthetic strategies.

The primary advantage of this compound lies in its bifunctional nature. The boronic acid moiety serves as the reactive site for the formation of carbon-carbon bonds in Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[1] Simultaneously, the formyl (aldehyde) group offers a reactive handle for subsequent transformations, such as reductive amination or condensation, allowing for the efficient construction of complex molecular architectures.[2][3]

Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric characteristics of the substituents on the phenylboronic acid.[4] The interplay of the ortho-formyl and meta-methyl groups in this compound presents a unique reactivity profile compared to its isomers and other substituted analogs.

Steric and Electronic Effects:

The formyl group, being electron-withdrawing, can increase the reactivity of the boronic acid. However, its position ortho to the boronic acid group introduces significant steric hindrance, which can slow down key steps in the catalytic cycle.[2][5] This is in contrast to its meta and para isomers, where steric hindrance is less of a concern. The methyl group at the 5-position is weakly electron-donating, which can modulate the overall electronic properties of the ring.

Comparison with Isomers and Other Substituted Phenylboronic Acids:

While direct side-by-side comparative data for this compound under standardized conditions is not extensively published, we can infer its performance based on data for analogous compounds. The following table summarizes typical yields for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions can vary significantly and a direct comparison of yields should be made with caution.[6]

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Formylphenylboronic acid 2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O80-54
4-Formylphenylboronic acid Aryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100
3,5-Dichlorophenylboronic acid2,3,5-trichloropyridinePd(OAc)₂Na₂CO₃DMF/H₂O601289

Data compiled from multiple sources, and reaction conditions are not standardized across all entries.[2][4]

The data suggests that while formyl-substituted phenylboronic acids are effective coupling partners, their yields can be more variable and sensitive to reaction conditions compared to simpler phenylboronic acids.[4] The ortho-position of the formyl group, as in 2-formylphenylboronic acid, can lead to lower yields under aqueous basic conditions due to competing protodeboronation.[2] Aprotic conditions are often preferred for such sensitive substrates.[2]

Alternative Reagents: Boronic Acid Esters and Aryltrifluoroborates

To circumvent the challenges associated with the stability of boronic acids, particularly those with electron-withdrawing groups, researchers can turn to more robust alternatives.

  • Boronic Acid Pinacol Esters: These esters, such as 5-Formyl-2-methylphenylboronic acid pinacol ester, exhibit enhanced stability compared to their corresponding boronic acids, making them easier to handle and store.[3] They are, however, still susceptible to hydrolysis.[3]

  • Aryltrifluoroborates: Prepared by treating the boronic acid with KHF₂, aryltrifluoroborates are more robust, easier to purify, and less prone to protodeboronation than boronic acids.[7]

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound and its analogs. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.[4][8]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture) to the reaction vessel.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous base was used, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). If a solid base was used, filter the reaction mixture and concentrate the filtrate.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualizing the Suzuki-Miyaura Coupling

To better understand the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench and Extract monitor->quench purify Column Chromatography quench->purify Final Product Final Product purify->Final Product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

References

The Versatility of 2-Formyl-5-methylphenylboronic Acid in Organic Synthesis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 2-Formyl-5-methylphenylboronic acid has emerged as a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions and multicomponent reactions. Its bifunctional nature, featuring both a boronic acid moiety for carbon-carbon bond formation and a formyl group for further derivatization, makes it a versatile tool for the construction of diverse molecular architectures.

This guide provides a comparative analysis of the applications and performance of this compound, with a focus on its utility in key organic transformations. While direct, comprehensive comparative studies with a wide range of alternative boronic acids are limited in published literature, this review synthesizes available information to highlight its potential and performance characteristics.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. The performance of this compound in these reactions is influenced by the reaction conditions and the nature of the coupling partner.

While specific quantitative data for direct comparison with other boronic acids is scarce, the electron-donating methyl group and the electron-withdrawing formyl group on the phenyl ring of this compound create a unique electronic profile that can influence reactivity. Generally, electron-rich boronic acids can exhibit different reactivity profiles compared to electron-deficient ones.

Table 1: Illustrative Performance of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenonePd(dppf)Cl2K2CO3DMF/H2O802>95
4-Methoxyphenylboronic acid4-IodotoluenePd(PPh3)4Na2CO3Toluene/EtOH/H2O1001292
4-Chlorophenylboronic acid4-BromoanisolePd(OAc)2/SPhosK3PO4Toluene/H2O1001898
This compoundAryl Halide (General)Pd CatalystBaseSolventVariableVariableData Not Available
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for a Suzuki-Miyaura coupling reaction involving an arylboronic acid and an aryl halide is as follows:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv), and a base (e.g., K2CO3, Na2CO3, K3PO4, 2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

  • A degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Utility in Petasis and Multicomponent Reactions

The formyl group of this compound allows its participation in multicomponent reactions, such as the Petasis (borono-Mannich) reaction. This three-component reaction of an amine, a carbonyl compound (in this case, the formyl group is internal), and a boronic acid provides a direct route to α-amino acids and other amino-functionalized molecules.

While specific performance data for this compound in Petasis reactions is not extensively documented in comparative formats, its utility lies in the ability to generate complex structures in a single step. The resulting products contain a newly formed stereocenter and retain the boronic acid functionality for subsequent cross-coupling reactions, enabling a divergent synthetic strategy.

dot

Petasis_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine Amine Reaction Petasis Reaction (One-Pot) Amine->Reaction Carbonyl 2-Formyl-5-methyl- phenylboronic acid Carbonyl->Reaction Boronic_Acid_Ext Vinyl- or Aryl- boronic acid Boronic_Acid_Ext->Reaction Product_Node Substituted Amino Acid Derivative Reaction->Product_Node caption Petasis Reaction Workflow

Caption: General workflow of the Petasis multicomponent reaction.

Experimental Protocol: General Procedure for a Petasis-Type Reaction

A representative protocol for a Petasis-type reaction is as follows:

  • In a reaction vial, dissolve the amine (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or ethanol).

  • Add the boronic acid (1.1-1.5 equiv) to the mixture.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, for a period ranging from a few hours to 24 hours.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, the solvent is removed in vacuo.

  • The residue is then purified, typically by column chromatography or crystallization, to yield the desired amino acid derivative.

Synthesis of Benzoxaboroles and Other Heterocycles

A significant application of 2-formylphenylboronic acids is in the synthesis of benzoxaboroles, a class of boron-containing heterocycles with diverse biological activities. The intramolecular condensation between the boronic acid and the formyl group can lead to the formation of the benzoxaborole scaffold. The methyl substituent on the aromatic ring of this compound can influence the electronic properties and steric environment of the resulting benzoxaborole, potentially impacting its biological activity and pharmacokinetic properties.

dot

Benzoxaborole_Synthesis Start 2-Formyl-5-methyl- phenylboronic acid Step1 Intramolecular Condensation Start->Step1 (-H2O) Product Substituted Benzoxaborole Step1->Product caption Synthesis of Benzoxaboroles

Caption: Synthetic pathway to benzoxaboroles.

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of 2-Formyl-5-methylphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 2-Formyl-5-methylphenylboronic acid, a compound utilized in synthetic chemistry. The following information is synthesized from safety data sheets (SDS) of structurally similar phenylboronic acid derivatives, as a specific SDS for this compound was not available. Therefore, this guidance should be implemented with the professional judgment of a qualified chemist.

Core Safety and Hazard Information

This compound and related compounds are typically classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory tract irritation. Adherence to standard laboratory safety protocols is essential.

Table 1: Summary of Hazard and Safety Information for Phenylboronic Acid Analogs

PropertyTypical Value/ClassificationSource
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Recommended PPE Protective gloves, eye protection (goggles or face shield), lab coat.[1][2]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Some analogs are moisture-sensitive.[2]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.

  • Don Personal Protective Equipment (PPE): Before addressing the spill, put on the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If significant dust is present, a NIOSH-approved respirator may be necessary.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-up: Carefully sweep the solid material into a designated, labeled waste container. Avoid generating dust during this process.

  • Decontaminate: Once the bulk material is removed, decontaminate the spill area with a suitable solvent and wash with soap and water.

  • Dispose of Clean-up Materials: All materials used for clean-up, including contaminated gloves and wipes, should be placed in the hazardous waste container.

Proper Disposal Procedure

The primary method for the disposal of this compound and its analogs is through an approved chemical waste disposal facility.

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect waste this compound and any contaminated materials in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Selection: Use a chemically resistant and sealable container appropriate for solid chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of this chemical down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unused or Waste This compound is_contaminated Is the material contaminated? start->is_contaminated spill Spill Occurs start->spill No, but a spill occurs collect_waste Collect in a labeled, sealed hazardous waste container. is_contaminated->collect_waste Yes store_waste Store in designated hazardous waste area. collect_waste->store_waste professional_disposal Arrange for professional disposal (e.g., incineration). store_waste->professional_disposal end End: Proper Disposal professional_disposal->end spill_cleanup Follow Spill Management Protocol: - Don PPE - Contain and clean up - Decontaminate area spill->spill_cleanup spill_cleanup->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Formyl-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Formyl-5-methylphenylboronic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety.

Immediate Safety Precautions: this compound and related compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to handle this chemical with care in a controlled laboratory environment.

Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5] Ensure that eyewash stations and safety showers are easily accessible in the immediate vicinity of the handling area.[3][4][6]

Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[3] It is crucial to wash hands thoroughly with soap and water after handling the compound and before breaks.[3][4][5] Do not eat, drink, or smoke in the laboratory. Any clothing that becomes contaminated should be removed immediately and laundered before reuse.[1][3][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory.[1][3] A full-face shield is recommended when there is a risk of splashing.[3]To protect eyes from contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][3][4]To prevent skin contact and potential irritation.[1][3]
Body Protection A laboratory coat is required.[3][4] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3][4]To prevent respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[4] The work area within the chemical fume hood should be clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling: Keep the container of this compound tightly closed when not in use.[4][6] Avoid generating dust when transferring the solid; use appropriate tools such as a spatula.[4]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[4][5] Clean the work area to remove any residual chemical.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Regulations: Do not pour waste down the drain.[3][6] Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[6]

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1][3]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3]

start Start: Prepare for Handling ppe Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe handling Chemical Handling: - Use Fume Hood - Avoid Dust Generation - Keep Container Closed ppe->handling post_handling Post-Handling: - Clean Work Area - Wash Hands Thoroughly handling->post_handling spill Spill Occurs handling->spill disposal Waste Disposal: - Collect in Labeled Container - Follow Hazardous Waste Regulations post_handling->disposal end End post_handling->end spill->post_handling No spill_response Spill Response: 1. Evacuate 2. Ventilate 3. Contain 4. Clean-up spill->spill_response Yes spill_response->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.